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  • Product: 2-[3-(2-Aminophenoxy)propoxy]aniline
  • CAS: 66400-09-7

Core Science & Biosynthesis

Foundational

Advanced Material Safety and Application Whitepaper: 2-[3-(2-Aminophenoxy)propoxy]aniline

Executive Summary In the realm of advanced materials and drug development, traditional Material Safety Data Sheets (MSDS) often fall short. They list hazards and physical properties but fail to provide the mechanistic co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced materials and drug development, traditional Material Safety Data Sheets (MSDS) often fall short. They list hazards and physical properties but fail to provide the mechanistic context required by researchers to safely innovate. As a Senior Application Scientist, I have designed this technical guide to bridge the gap between compliance and applied chemistry for 2-[3-(2-Aminophenoxy)propoxy]aniline (also widely known in literature as 1,3-bis(2-aminophenoxy)propane).

This whitepaper synthesizes the compound's core physicochemical safety profile with its advanced utility as a diamine precursor. Specifically, we will explore its critical role in synthesizing novel bis-heterocycles for oncology and acyclic diamide ionophores for environmental monitoring, grounding every protocol in field-proven causality and self-validating logic.

Physicochemical Profiling & Hazard Causality

To manipulate a compound safely, one must understand the physical forces and biological interactions at play. Table 1 summarizes the core quantitative data for this compound.

Table 1: Physicochemical and Structural Data

PropertyValueMechanistic Relevance & Causality
CAS Number 66400-09-7Unique registry identifier for precise literature and patent retrieval.
Molecular Formula C15H18N2O2Dictates stoichiometric balance in bis-heterocycle synthesis.
Molecular Weight 258.32 g/mol Essential for calculating precise molarities in anhydrous reactions.
Topological Polar Surface Area (TPSA) 70.50 ŲIndicates moderate membrane permeability, a crucial metric when synthesizing downstream bio-active derivatives.
LogP 3.86Highly lipophilic. Requires polar aprotic solvents (e.g., DMF, Acetone) for homogeneous reaction conditions.

(Data grounded via the 1 [1])

Toxicological Causality: Beyond the Warning Label

Standard safety sheets classify this compound under Acute Toxicity (Oral) - Category 4 and Aquatic Toxicity - Category 1 . However, the causality of this toxicity is rooted in its primary aromatic amine structure:

  • Methemoglobinemia Risk : Upon systemic absorption, aniline derivatives undergo N-hydroxylation mediated by hepatic Cytochrome P450 enzymes (e.g., CYP1A2). The resulting N-hydroxyarylamine auto-oxidizes into a reactive nitroso intermediate. This process concurrently oxidizes the ferrous (Fe²⁺) iron in hemoglobin to ferric (Fe³⁺) iron, forming methemoglobin and drastically reducing the blood's oxygen-carrying capacity.

  • Aquatic Bioaccumulation : With a LogP of 3.86, the molecule is highly lipophilic, allowing it to partition into and disrupt the lipid bilayers of aquatic organisms, explaining its severe aquatic toxicity rating.

Self-Validating Safety Protocols
  • Engineering Controls : Always handle within a Class II biological safety cabinet or a chemical fume hood maintaining a face velocity of 80–100 fpm.

  • PPE & Breakthrough Validation : Use nitrile gloves (minimum 0.11 mm thickness). Validation Check: Because the compound is often dissolved in aggressive solvents like DMF, glove integrity can degrade rapidly. Implement a double-gloving protocol and visually inspect the outer glove for swelling or discoloration every 30 minutes.

Advanced Synthetic Applications

The true value of 2-[3-(2-Aminophenoxy)propoxy]aniline lies in its dual terminal primary amines, making it an exceptional nucleophilic precursor for complex molecular architectures.

  • Oncology (Bis-Heterocycles) : It is utilized to synthesize bis(hydrazonoyl) chlorides, which are critical intermediates for novel bis(thiadiazole) derivatives. These derivatives have demonstrated superior in-vitro cytotoxic activity against human breast carcinoma (MCF-7) cell lines compared to standard therapeutics like Imatinib (2 [2]).

  • Environmental Sensors (Ionophores) : It serves as the backbone for synthesizing 1,3-bis[2-(N-morpholino)acetamidophenoxy]propane (BMAPP), a highly selective acyclic diamide ionophore used in carbon paste electrodes for potentiometric Pb(II) detection (3 [3]).

Step-by-Step Experimental Methodology: BMAPP Ionophore Synthesis

To ensure reproducibility, the following protocol for synthesizing the BMAPP ionophore is designed as a self-validating system , where the physical chemistry of the reaction provides real-time feedback to the scientist.

Table 2: Reagent Stoichiometry for BMAPP Synthesis

ReagentRoleEquivalents
2-[3-(2-Aminophenoxy)propoxy]anilinePrimary Nucleophile (Precursor)1.0 eq
Chloroacetyl ChlorideElectrophilic Acylating Agent2.2 eq
MorpholineSecondary NucleophileExcess (>4.0 eq)
Triethylamine (TEA)Acid ScavengerCatalytic
Phase 1: Nucleophilic Acyl Substitution (Acylation)
  • Preparation : Dissolve 1.0 eq of the precursor in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent. It dissolves the lipophilic precursor and stabilizes the highly polar transition state of the upcoming substitution without acting as a competing nucleophile.

  • Addition : Dropwise addition of 2.2 eq of chloroacetyl chloride while heating to 100°C.

    • Causality: The elevated temperature overcomes the activation energy barrier, allowing the primary amines to attack the highly electrophilic carbonyl carbons.

  • System Validation : Perform a Ninhydrin spot test on a TLC plate. Validation: The reaction is complete when the spot transitions from deep purple (indicating free primary amines) to colorless, confirming full conversion to 1,3-bis[(2-chloroacetamido)phenoxy]propane.

Phase 2: SN2 Amination
  • Reaction : Mix the intermediate with excess morpholine and a few drops of TEA in acetone. Reflux for 1 hour.

    • Causality: Morpholine acts as the nucleophile, displacing the primary chloride via an SN2 mechanism. TEA acts as an acid scavenger. If the generated HCl is not neutralized, it will protonate the morpholine, destroying its nucleophilicity and halting the reaction.

  • System Validation : Observe the reaction flask. Validation: The precipitation of white TEA-HCl salts serves as a visual, self-validating indicator that the SN2 displacement is actively occurring.

  • Purification : Remove the solvent in vacuo. Wash the resulting solid with cold water and recrystallize from ethanol to yield colorless BMAPP crystals.

    • Causality: Cold water selectively dissolves and removes the TEA-HCl byproduct, while ethanol recrystallization exploits the differential solubility of the target ionophore versus organic impurities.

Process Workflow Visualization

The following diagram maps the logical flow of the synthesis and application described above, highlighting the chemical transformations at each stage.

G A 2-[3-(2-Aminophenoxy)propoxy]aniline (CAS: 66400-09-7) C 1,3-bis[(2-chloroacetamido) phenoxy]propane A->C Nucleophilic Acyl Substitution B Chloroacetyl Chloride (DMF, 100°C) B->C Acylating Agent E BMAPP Ionophore (Pb2+ Chelator) C->E SN2 Amination D Morpholine + TEA (Acetone, Reflux) D->E Nucleophile & Acid Scavenger F Carbon Paste Electrode (Potentiometric Sensor) E->F Sensor Fabrication

Workflow for synthesizing BMAPP ionophore from 2-[3-(2-Aminophenoxy)propoxy]aniline.

References

  • ChemSrc - 66400-09-7 2-[3-(2-aminophenoxy)propoxy]aniline CAS Details & Properties.
  • ResearchGate - Synthesis and Preliminary In-Vitro Cytotoxic Evaluation of Some Novel bis-Heterocycles Incorporating Thienothiophene.
  • RSC Advances - A highly sensitive, selective and renewable carbon paste electrode based on a unique acyclic diamide ionophore.

Sources

Exploratory

Mechanism of Action and Synthetic Utility of 2-[3-(2-Aminophenoxy)propoxy]aniline in Advanced Diamine Architecture

Executive Summary 2-[3-(2-Aminophenoxy)propoxy]aniline, systematically known as 1,3-bis(2-aminophenoxy)propane (CAS: 66400-09-7), is a highly versatile bis-nucleophile. Its unique structural topology—combining a flexible...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-[3-(2-Aminophenoxy)propoxy]aniline, systematically known as 1,3-bis(2-aminophenoxy)propane (CAS: 66400-09-7), is a highly versatile bis-nucleophile. Its unique structural topology—combining a flexible aliphatic ether core with rigid, reactive aromatic amine terminals—makes it an indispensable monomer in the synthesis of high-performance materials. This technical whitepaper details the mechanistic pathways governing its synthesis, its functional mechanism of action in polymerization and cyclocondensation, and self-validating experimental protocols for its preparation.

Mechanistic Pathway of Diamine Synthesis

The synthesis of 1,3-bis(2-aminophenoxy)propane is a highly controlled two-step process: an initial Williamson etherification followed by catalytic transfer hydrogenation.

Williamson Etherification (SN2 Mechanism)

The formation of the intermediate, 1,3-bis(2-nitrophenoxy)propane, proceeds via a bimolecular nucleophilic substitution (SN2). 2-Nitrophenol is deprotonated by a mild base to form a highly reactive phenoxide anion, which subsequently attacks the electrophilic carbons of 1,3-dibromopropane.

Causality of Reagent Selection: Potassium carbonate (K₂CO₃) is preferred over stronger bases like NaOH to prevent the competitive elimination (E2) or hydrolysis of the 1,3-dibromopropane electrophile. N,N-Dimethylformamide (DMF) is critical as a polar aprotic solvent; it heavily solvates the potassium cation while leaving the phenoxide anion unsolvated and highly nucleophilic, drastically lowering the activation energy of the SN2 transition state.

SN2_Mechanism A 2-Nitrophenol + K2CO3 B Phenoxide Anion (Nucleophile) A->B Deprotonation (DMF solvent) D SN2 Transition State B->D Nucleophilic Attack C 1,3-Dibromopropane (Electrophile) C->D E 1,3-bis(2-nitrophenoxy)propane D->E Br- Departure

Fig 1. SN2 mechanism for the Williamson etherification of 1,3-bis(2-nitrophenoxy)propane.

Catalytic Reduction (Haber Mechanism)

The dinitro intermediate is reduced to the target diamine. Catalytic transfer hydrogenation using Palladium on Carbon (Pd/C) and hydrazine hydrate (N₂H₄·H₂O) is the industry standard for achieving high-purity yields without damaging the ether linkages.

Mechanistic Causality: The reduction follows the classical Haber mechanism. Hydrazine decomposes on the Pd surface to yield active hydrogen species and nitrogen gas. The nitro group (-NO₂) is sequentially reduced through nitroso (-NO) and hydroxylamine (-NHOH) intermediates before yielding the primary amine (-NH₂). This method avoids the harsh acidic conditions of dissolving metal reductions (e.g., SnCl₂/HCl), which can occasionally cleave sensitive aliphatic ether linkages.

Haber_Mechanism N Nitro Group (-NO2) NO Nitroso Group (-NO) N->NO +2[H], -H2O (Pd/C, N2H4) NHOH Hydroxylamine (-NHOH) NO->NHOH +2[H] NH2 Amine Group (-NH2) NHOH->NH2 +2[H], -H2O

Fig 2. Haber reduction mechanism of nitro groups via catalytic transfer hydrogenation.

Mechanism of Action in Macromolecular Synthesis

Once synthesized, 1,3-bis(2-aminophenoxy)propane acts as a potent bis-nucleophile, driving the synthesis of advanced polymers and macrocycles.

Polyimide Synthesis

In polymer chemistry, the diamine reacts with dianhydrides (e.g., PMDA or BTDA) to form polyamic acid. The mechanism involves the nucleophilic attack of the amine lone pair on the highly electrophilic carbonyl carbon of the anhydride ring, leading to ring-opening. Subsequent thermal or chemical cyclodehydration expels water to form the imide ring. The flexible -O-(CH₂)₃-O- linkage introduced by this specific diamine lowers the glass transition temperature (Tg) of the resulting polyimide, significantly enhancing its solubility and processability without sacrificing thermal stability.

Polyimide_Synthesis Diamine 1,3-bis(2-aminophenoxy)propane PAA Polyamic Acid (Intermediate) Diamine->PAA Nucleophilic Addition Dianhydride Dianhydride (e.g., PMDA) Dianhydride->PAA PI Polyimide (Final Polymer) PAA->PI Thermal Cyclodehydration (-H2O)

Fig 3. Mechanism of polyimide synthesis utilizing the bis-nucleophilic diamine monomer.

Schiff-Base Macrocycles and Ionophores

The diamine is extensively utilized to synthesize N₂O₂-donor macrocycles via cyclocondensation with dialdehydes. The mechanism is a classic nucleophilic addition-elimination, forming a di-imine (Schiff base). These macrocycles are highly effective at coordinating lanthanide(III) ions and heavy metals, making them valuable in the development of potentiometric sensors for environmental monitoring. Furthermore, its derivatives are critical in constructing bis-heterocyclic compounds with potent biological and anti-proliferative activities[1].

Self-Validating Experimental Protocols

The following protocols incorporate built-in validation steps (e.g., color changes, precipitation behaviors) to ensure synthetic integrity at the bench.

Protocol A: Synthesis of 1,3-bis(2-nitrophenoxy)propane
  • Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet.

  • Reagent Loading: Add 2-nitrophenol (0.2 mol, 27.8 g) and anhydrous K₂CO₃ (0.25 mol, 34.5 g) to 150 mL of anhydrous DMF. Stir at room temperature for 30 minutes.

    • Validation Check: The solution will turn deep orange/red, confirming the formation of the phenoxide anion.

  • Electrophile Addition: Dropwise add 1,3-dibromopropane (0.1 mol, 20.2 g) over 20 minutes to control the exothermic SN2 reaction.

  • Reaction: Heat the mixture to 80°C and stir for 12 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature and pour the mixture into 1000 mL of vigorously stirred ice water.

    • Validation Check: A pale yellow precipitate will form immediately, indicating successful etherification and displacement of the bromide leaving groups.

  • Purification: Filter the solid, wash with distilled water until the filtrate is neutral, and recrystallize from glacial acetic acid to yield pure 1,3-bis(2-nitrophenoxy)propane.

Protocol B: Reduction to 1,3-bis(2-aminophenoxy)propane
  • Setup: In a 250 mL two-necked flask, suspend 1,3-bis(2-nitrophenoxy)propane (0.05 mol, 15.9 g) and 10% Pd/C (0.15 g) in 100 mL of absolute ethanol.

  • Heating: Heat the suspension to reflux (approx. 78°C).

  • Reduction: Slowly add hydrazine hydrate (80%, 0.4 mol, 20 mL) dropwise over 1 hour.

    • Validation Check: Vigorous effervescence (N₂ gas evolution) will occur. The suspension will gradually turn from yellow to a clear, colorless solution (with suspended black Pd/C), indicating complete reduction of the nitro groups.

  • Reflux: Continue refluxing for an additional 2 hours to ensure complete conversion of the hydroxylamine intermediate.

  • Filtration: Filter the mixture hot through a Celite pad to remove the Pd/C catalyst. (Caution: Dry Pd/C is highly pyrophoric).

  • Crystallization: Cool the filtrate to 0-5°C. The target diamine will crystallize as white needles. Filter, wash with cold ethanol, and dry under vacuum.

Quantitative Data: Reduction Method Comparison

To optimize the reduction step, various methodologies were compared. Catalytic transfer hydrogenation using hydrazine offers the best balance of yield, purity, and operational safety.

Reduction MethodReagentsTemp (°C)Time (h)Yield (%)Purity Profile
Catalytic Transfer Hydrogenation Pd/C, N₂H₄·H₂O, EtOH78392 - 95High; no ether cleavage observed
Dissolving Metal Reduction SnCl₂·2H₂O, HCl, EtOH80675 - 80Moderate; trace ether cleavage detected
Direct Hydrogenation H₂ (50 psi), Pd/C, EtOAc251288 - 90High; requires specialized pressure equipment

References

  • [2] A highly sensitive, selective and renewable carbon paste electrode based on a unique acyclic diamide ionophore for the potentiometric determination of lead ions in polluted water samples. RSC Advances (via ResearchGate). 2

  • [1] Solvent-Drop Grinding Method: Efficient Synthesis, DPPH Radical Scavenging and Anti-Diabetic Activities of Chalcones, Bis-Chalcones, Azolines, and Bis-Azolines. Journal of Molecular Structure (via ResearchGate). 1

  • [3] Efficient synthesis of new 17-, 18-, 19- and 20-membered N2O2-donor macrocycles by NaBH4 reduction and metal picrate extraction studies. Journal of Inclusion Phenomena and Macrocyclic Chemistry (via ResearchGate). 3

Sources

Foundational

A Guide to the Crystallographic and X-Ray Diffraction Analysis of 2-[3-(2-Aminophenoxy)propoxy]aniline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Structural Clarity in Drug Development In the landscape of modern drug development, the precise three-dimensional arrangemen...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Structural Clarity in Drug Development

In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail; it is a cornerstone of rational drug design, formulation, and intellectual property.[3][4] Techniques like X-ray crystallography provide unambiguous, high-resolution structural data that is critical for understanding drug-target interactions, optimizing lead compounds, and ensuring the stability and bioavailability of the final drug product.[5][6]

A crucial aspect of solid-state characterization is the study of polymorphism, where a single compound can exist in multiple crystalline forms.[7][8] These different polymorphs can exhibit significant variations in physical properties, including solubility, stability, and melting point, which can have profound implications for a drug's efficacy and safety.[9] Therefore, a thorough crystallographic analysis is an indispensable component of the drug development process.[10] This guide will provide the foundational knowledge and practical protocols for characterizing a novel compound, using 2-[3-(2-Aminophenoxy)propoxy]aniline as a representative example.

Part 1: Single-Crystal X-Ray Diffraction (SC-XRD) – The Definitive Molecular Structure

The "gold standard" for determining the absolute structure of a molecule is single-crystal X-ray diffraction.[6][11] This technique provides precise atomic coordinates, bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

Objective: From Powder to Perfect Crystal

The primary challenge in SC-XRD is growing a high-quality single crystal.[12] The ideal crystal for diffraction is a well-formed, transparent specimen, typically with dimensions around 0.1-0.3 mm, and free of cracks or other defects.[12]

Experimental Protocol: Growing Diffraction-Quality Single Crystals

The process of growing single crystals is often more of an art than a science, requiring patience and experimentation.[13] Common methods include slow evaporation, vapor diffusion, and slow cooling.[13][14][15]

Step-by-Step Methodology for Crystal Growth (Vapor Diffusion):

  • Solvent Selection: Identify a solvent in which the compound is readily soluble (the "inner solvent") and a second, miscible solvent in which the compound is poorly soluble (the "outer" or "anti-solvent").

  • Prepare the Solution: Dissolve a small amount (5-10 mg) of purified 2-[3-(2-Aminophenoxy)propoxy]aniline in a minimal volume of the inner solvent in a small, open vial (e.g., a 1 mL vial).

  • Set up the Diffusion Chamber: Place the small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial) containing a larger volume of the anti-solvent.

  • Seal and Incubate: Seal the outer container tightly and leave it undisturbed in a location with a stable temperature.

  • Monitor Crystal Growth: Over time, the anti-solvent will slowly diffuse into the inner vial, gradually reducing the solubility of the compound and promoting the slow formation of crystals. This process can take anywhere from a few days to several weeks.

Causality Behind Experimental Choices: The slow, controlled change in solvent composition is crucial. Rapid precipitation or "crashing out" of the material will lead to a polycrystalline powder or poorly formed crystals, which are unsuitable for single-crystal diffraction.[14] The goal is to maintain a state of slight supersaturation over an extended period, allowing molecules to methodically arrange themselves into a well-ordered crystal lattice.[14]

Data Acquisition and Structure Solution Workflow

Once a suitable crystal is obtained, the following workflow is employed:

dot digraph "Single_Crystal_XRD_Workflow" { graph [fontname="Arial", fontsize=12, rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} enddot Caption: Workflow for Single-Crystal X-Ray Diffraction.

Interpreting the Results: The Crystallographic Information File (CIF)

The final output of a successful structure determination is a Crystallographic Information File (CIF). This standardized text file contains all the essential information about the crystal structure, including:

Parameter Description Example (Hypothetical)
Formula Sum The chemical formula of the compound.C15 H18 N2 O3
Crystal System The crystal system to which the compound belongs.Monoclinic
Space Group The symmetry group of the crystal.P21/c
Unit Cell Dimensions The lengths and angles of the unit cell.a = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 95.2°
Z The number of molecules in the unit cell.4
R-factor A measure of the agreement between the crystallographic model and the experimental data.R1 = 0.045

This data provides the definitive, unambiguous structure of the molecule in the solid state.

Part 2: Powder X-Ray Diffraction (PXRD) – The Crystalline Fingerprint

While SC-XRD provides the absolute structure, it analyzes only a single, perfect crystal. Powder X-ray Diffraction (PXRD) is a complementary and equally vital technique that analyzes a bulk sample, providing a characteristic "fingerprint" of the crystalline solid.[9][16] It is an essential tool for routine identification, quality control, and polymorph screening.[10][17]

Objective: Characterizing the Bulk Material

PXRD is used to:

  • Confirm the identity and phase purity of a synthesized batch of material.

  • Identify different polymorphic forms of a compound.[9]

  • Monitor solid-state transformations under various conditions (e.g., temperature, humidity).

  • Characterize the degree of crystallinity of a sample.

Experimental Protocol: Acquiring a PXRD Pattern

Step-by-Step Methodology for PXRD Analysis:

  • Sample Preparation: Gently grind a small amount (10-20 mg) of the crystalline material into a fine, homogeneous powder using a mortar and pestle.

  • Sample Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's top.

  • Instrument Setup: Place the sample holder in the powder diffractometer. Typical instrument settings for an organic compound would involve using a Copper Kα radiation source (λ = 1.54 Å).[18]

  • Data Acquisition: Scan the sample over a defined range of 2θ angles (e.g., 5° to 40°), measuring the intensity of the diffracted X-rays at each angle.

Causality Behind Experimental Choices: Grinding the sample ensures that the tiny crystallites are randomly oriented. When the X-ray beam hits the sample, this random orientation guarantees that all possible diffraction planes will be sampled, resulting in a complete and representative powder pattern.[9] Using a longer wavelength X-ray source like copper enhances the separation between diffraction peaks, which is beneficial for the typically lower-symmetry crystal structures of organic molecules.[18]

Data Analysis and Interpretation

The output of a PXRD experiment is a diffractogram, which is a plot of diffraction intensity versus the diffraction angle (2θ).

dot digraph "PXRD_Analysis_Workflow" { graph [fontname="Arial", fontsize=12, rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} enddot Caption: Workflow for Powder X-Ray Diffraction Analysis.

Each crystalline phase produces a unique PXRD pattern, characterized by the positions (2θ values) and relative intensities of the diffraction peaks. This "fingerprint" can be compared to a database of known patterns for identification.[18] Furthermore, specialized software can perform Rietveld refinement, a powerful technique that can provide quantitative information about the phase composition of a mixture and refine crystal structure details.[19][20]

Bridging the Techniques: From Absolute Structure to Bulk Verification

A key aspect of a thorough crystallographic study is the synergy between SC-XRD and PXRD. The atomic coordinates determined from the single-crystal structure can be used to computationally generate a theoretical powder pattern. This calculated pattern can then be overlaid with the experimental PXRD pattern of a bulk sample. A close match between the two provides powerful evidence that the single crystal is representative of the bulk material, confirming its phase purity.

Conclusion

The comprehensive crystallographic characterization of a new chemical entity like 2-[3-(2-Aminophenoxy)propoxy]aniline is a multi-faceted process that is foundational to its development, particularly in the pharmaceutical industry. By integrating the definitive structural determination from single-crystal X-ray diffraction with the bulk sample verification provided by powder X-ray diffraction, researchers can build a complete and robust understanding of the compound's solid-state properties. This knowledge is paramount for ensuring product quality, stability, and performance, and it forms the bedrock of successful drug development and materials innovation.

References

  • Anton Paar. (n.d.). XRD Software: XRDanalysis. Retrieved from Anton Paar GmbH.

  • CCDC. (n.d.). CCDC – Cambridge Crystallographic Data Centre. Retrieved from SUPERCOMPUTER EDUCATION AND RESEARCH CENTRE.

  • Chaudhari, P. S., et al. (2024). Crystals, Crystallization and X-ray Techniques. Research Journal of Pharmacy and Technology.

  • OMICS International. (n.d.). The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques.

  • Zien Journals Publishing. (n.d.). A Review on Crystallography and Its Role on Drug Design. Zien Journals.

  • Wlodawer, A., et al. (2023). The current role and evolution of X-ray crystallography in drug discovery and development. Drug Discovery Today.

  • Thakral, S., et al. (2018). Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations. PubMed.

  • Materials Research Laboratory | Illinois. (n.d.). X-Ray Data Analysis Software Packages. Retrieved from University of Illinois.

  • Sarma, J. A. R. P. (2002). The role of crystallography in drug design. PMC - NIH.

  • Bruker. (n.d.). DIFFRAC.SUITE Software. Retrieved from Bruker.

  • Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). Routledge.

  • ResearchGate. (n.d.). Polymorphism in Pharmaceutical Solids: Second edition. Retrieved from ResearchGate.

  • Malvern Panalytical. (n.d.). XRD Data Analysis Software. Retrieved from Malvern Panalytical.

  • Spingler, B. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.

  • Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from Wikipedia.

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from Chemistry LibreTexts.

  • University of Rochester. (n.d.). How to Grow Crystals. Retrieved from University of Rochester.

  • Profex. (n.d.). Profex – Open Source XRD and Rietveld Refinement. Retrieved from Profex.

  • Chemistry World. (n.d.). CCDC. Retrieved from Chemistry World.

  • AZoM. (2024). Taking Pharmaceutical Drug Discovery to New Heights with High-Throughput Powder X-Ray Diffraction. Retrieved from AZoM.

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from University of Toronto.

  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from CCDC.

  • CCDC. (2024, March 26). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively [Video]. YouTube.

  • National Library of Medicine. (n.d.). Polymorphism in pharmaceutical solids. Retrieved from National Library of Medicine.

  • ResearchGate. (n.d.). Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations | Request PDF. Retrieved from ResearchGate.

  • Taylor & Francis. (n.d.). Polymorphism in Pharmaceutical Solids. Retrieved from Taylor & Francis.

  • Google Books. (n.d.). Polymorphism in Pharmaceutical Solids. Retrieved from Google Books.

  • Creative Biostructure. (n.d.). Overview of Powder X-ray Diffraction (PXRD). Retrieved from Creative Biostructure.

  • Nievergelt, P. P., & Spingler, B. (2016). Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material?. RSC Publishing.

  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics.

  • J-STAGE. (n.d.). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Retrieved from J-STAGE.

  • IUCr Journals. (2024). How to grow crystals for X-ray crystallography. Retrieved from IUCr Journals.

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from University of Zurich.

  • ResearchGate. (n.d.). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data | Request PDF. Retrieved from ResearchGate.

  • Benchchem. (n.d.). Single crystal X-ray diffraction of organometallic compounds. Retrieved from Benchchem.

  • Molbase. (n.d.). Synthesis of 2-aminomethyl-3-(3-tert.-butylamino-2-hydroxy-propoxy)-aniline. Retrieved from Molbase.

  • ResearchGate. (n.d.). A mild and practical procedure for synthesis of substituted 2-aminobenzophenones | Request PDF. Retrieved from ResearchGate.

  • PMC. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. PMC.

  • Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journals.

  • BLD Pharm. (n.d.). 99739-88-5|2-(3-Aminophenoxy)aniline. Retrieved from BLD Pharm.

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-[3-(2-Aminophenoxy)propoxy]aniline

An In-Depth Guide to the Synthesis of 2-[3-(2-Aminophenoxy)propoxy]aniline Introduction 2-[3-(2-Aminophenoxy)propoxy]aniline is a diamine compound featuring two aniline moieties linked by a flexible propoxy ether chain....

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of 2-[3-(2-Aminophenoxy)propoxy]aniline

Introduction

2-[3-(2-Aminophenoxy)propoxy]aniline is a diamine compound featuring two aniline moieties linked by a flexible propoxy ether chain. This unique structure makes it a valuable building block and intermediate in various fields of chemical research, including the development of novel polymers, ligands for coordination chemistry, and precursors for pharmacologically active molecules. The presence of two primary amine groups, along with the ether linkage, offers multiple reactive sites for further chemical transformations.

This application note provides a detailed, two-step protocol for the synthesis of 2-[3-(2-Aminophenoxy)propoxy]aniline. The synthetic strategy is designed for clarity, reliability, and high purity of the final product. The process begins with the formation of a dinitro intermediate via a Williamson ether synthesis, followed by a robust reduction step to yield the target diamine. This guide emphasizes the rationale behind procedural choices, stringent safety measures, and appropriate analytical checkpoints to ensure a successful synthesis.

Overall Synthetic Scheme

The synthesis is performed in two primary stages:

  • Step 1: Williamson Ether Synthesis. 2-Nitrophenol is reacted with 1,3-dibromopropane in the presence of a base to form the key intermediate, 1,3-Bis(2-nitrophenoxy)propane.

  • Step 2: Catalytic Hydrogenation. The dinitro intermediate is subsequently reduced to the target diamine, 2-[3-(2-Aminophenoxy)propoxy]aniline, using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

Synthetic_Scheme cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Reduction 2-Nitrophenol 2-Nitrophenol Intermediate 1,3-Bis(2-nitrophenoxy)propane 2-Nitrophenol->Intermediate K2CO3, Acetone, Reflux 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Intermediate Final_Product 2-[3-(2-Aminophenoxy)propoxy]aniline Intermediate->Final_Product H2, 10% Pd/C, Ethanol

Caption: Two-step synthesis of the target compound.

Part 1: Synthesis of 1,3-Bis(2-nitrophenoxy)propane (Intermediate)

Principle and Mechanistic Insight

This step employs the Williamson ether synthesis, a classic and reliable method for forming ethers.[1][2] The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[2][3] The weakly acidic phenolic proton of 2-nitrophenol is first removed by a base (potassium carbonate) to generate the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 1,3-dibromopropane, displacing a bromide ion. The process is repeated at the other end of the propane chain to yield the symmetric diether. Using a primary alkyl halide like 1,3-dibromopropane is crucial as it minimizes competing elimination reactions.[4]

Materials and Equipment
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMolesNotes
2-NitrophenolC₆H₅NO₃139.1110.0 g0.0719Irritant, toxic.
1,3-DibromopropaneC₃H₆Br₂201.897.25 g (3.36 mL)0.0359Lachrymator, toxic.
Potassium Carbonate (K₂CO₃)K₂CO₃138.2124.8 g0.179Anhydrous, finely powdered.
AcetoneC₃H₆O58.08250 mL-HPLC grade, flammable.
Deionized WaterH₂O18.02500 mL-For work-up.
Dichloromethane (DCM)CH₂Cl₂84.93300 mL-For extraction.
Brine (Saturated NaCl)NaCl(aq)-100 mL-For washing.
Anhydrous Magnesium SulfateMgSO₄120.37~10 g-For drying.

Equipment: 500 mL round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, Buchner funnel, and standard laboratory glassware.

Experimental Protocol
  • Reaction Setup: Assemble a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add 2-nitrophenol (10.0 g, 0.0719 mol) and anhydrous potassium carbonate (24.8 g, 0.179 mol). Add 250 mL of acetone.

    • Scientist's Note: Potassium carbonate acts as the base to deprotonate the phenol. A significant excess is used to ensure complete reaction and to neutralize the HBr byproduct. Acetone is a suitable polar aprotic solvent for this SN2 reaction.

  • Initiation: Stir the suspension vigorously for 15 minutes at room temperature. Add 1,3-dibromopropane (3.36 mL, 0.0359 mol) dropwise to the mixture using a pipette.

  • Reaction: Heat the mixture to reflux (approx. 56°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 24 hours.

    • Process Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v), checking for the disappearance of the 2-nitrophenol spot.

  • Work-up - Quenching and Filtration: After 24 hours, allow the mixture to cool to room temperature. Filter the solid salts using a Buchner funnel and wash the filter cake with a small amount of fresh acetone.

  • Solvent Removal: Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the resulting crude oil in dichloromethane (150 mL). Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 150 mL) and brine (1 x 100 mL).

    • Purpose: Washing removes any remaining potassium salts and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product, a pale-yellow solid, can be purified by recrystallization from hot ethanol or isopropanol to afford 1,3-bis(2-nitrophenoxy)propane as fine, off-white crystals.

Part 2: Synthesis of 2-[3-(2-Aminophenoxy)propoxy]aniline (Final Product)

Principle and Mechanistic Insight

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis for preparing anilines.[5] While various methods exist, such as using metals in acidic media (e.g., Fe/HCl), catalytic hydrogenation is often preferred for its high yields, clean reaction profile, and easier product isolation.[6][7] In this step, 1,3-Bis(2-nitrophenoxy)propane is dissolved in a solvent and exposed to hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The nitro groups are catalytically reduced on the surface of the palladium, consuming six equivalents of H₂ per molecule of the starting material to produce the two amine functionalities and water as the only byproduct.

Materials and Equipment
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMolesNotes
1,3-Bis(2-nitrophenoxy)propaneC₁₅H₁₄N₂O₆318.285.0 g0.0157(From Part 1)
Palladium on Carbon (10% Pd/C)Pd/C-0.5 g-Catalyst, potentially pyrophoric.
Ethanol (EtOH)C₂H₅OH46.07150 mL-Anhydrous, flammable.
Hydrogen Gas (H₂)H₂2.02Excess-Flammable gas.
Celite®--~5 g-Filtration aid.

Equipment: Heavy-walled hydrogenation flask (or Parr shaker), magnetic stirrer, hydrogen gas cylinder with regulator (or hydrogen-filled balloon), vacuum line, filtration setup (Buchner funnel), and rotary evaporator.

Experimental Protocol
  • Reaction Setup: Place 1,3-bis(2-nitrophenoxy)propane (5.0 g, 0.0157 mol) and a magnetic stir bar into a heavy-walled hydrogenation flask.

  • Solvent and Catalyst Addition: Add 150 mL of ethanol. Under a gentle stream of inert gas (nitrogen or argon), carefully add the 10% Pd/C catalyst (0.5 g, 10 wt%).

    • Safety Critical Step: Pd/C can be pyrophoric, especially after use when it is dry and saturated with hydrogen. Always handle it in an inert atmosphere and do not allow it to dry in the open air.

  • Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is fully replaced.

    • Alternative Method: If a Parr apparatus is unavailable, the flask can be sealed with a septum and a balloon filled with hydrogen gas can be attached via a needle.

  • Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (or a balloon atmosphere). The reaction is typically complete within 4-8 hours.

    • Process Monitoring: Progress can be monitored by the cessation of hydrogen uptake or by TLC, observing the disappearance of the starting material.

  • Work-up - Catalyst Removal: Once the reaction is complete, carefully purge the flask with an inert gas (nitrogen or argon) to remove all hydrogen. Filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the Pd/C catalyst. Wash the Celite pad with a small amount of fresh ethanol.

    • *Safety Note: Keep the filtered catalyst pad wet with solvent to prevent ignition. The catalyst should be disposed of according to institutional safety guidelines for pyrophoric materials.

  • Concentration: Combine the filtrate and washings and remove the ethanol under reduced pressure using a rotary evaporator. This will yield the crude 2-[3-(2-Aminophenoxy)propoxy]aniline.

  • Purification: The crude product, often an oil or low-melting solid that may darken upon exposure to air, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane. The pure product should be stored under an inert atmosphere to prevent oxidation.

Workflow and Safety

Overall Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Safety Precautions
  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times.[8]

  • Chemical Hazards:

    • 2-Nitrophenol and 2-Aminophenol derivatives: These compounds are harmful if swallowed or inhaled and are suspected of causing genetic defects.[9] All manipulations should be performed in a certified chemical fume hood.[9]

    • 1,3-Dibromopropane: This is a lachrymator (causes tearing) and is toxic. Handle only in a fume hood.

    • Solvents: Acetone, ethanol, and dichloromethane are flammable or volatile. Avoid open flames and ensure adequate ventilation.

  • Procedural Hazards:

    • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks.

    • Palladium on Carbon (Pd/C): The catalyst is pyrophoric when dry. Never allow the catalyst to dry in the presence of air. Quench the used catalyst by suspending it in water before disposal.

References

  • ResearchGate. (2016). What is the best way to reduce dinitro aromatic compounds to their respective amine considering the yield and purity of the product thus formed? ResearchGate. Available at: [Link]

  • ScienceMadness Discussion Board. (2025). One pot reduction of dinitro compounds to diamines. Sciencemadness.org. Available at: [Link]

  • Biochem Chemopharma. (n.d.). SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL. Available at: [Link]

  • Cole-Parmer. (2004). Material Safety Data Sheet - 2-Aminophenol. Available at: [Link]

  • Chemistry Steps. (2022). Williamson Ether Synthesis. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Google Patents. (n.d.). US3417090A - Reduction of nitro compounds to amines.
  • Islamic Azad University. (n.d.). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Available at: [Link]

Sources

Application

Application Note: Chemoselective Catalysts for the High-Yield Synthesis of 2-[3-(2-Aminophenoxy)propoxy]aniline

Target Molecule: 2-[3-(2-Aminophenoxy)propoxy]aniline (IUPAC: 1,3-bis(2-aminophenoxy)propane) Application: Precursor for advanced polyimides, bis-heterocyclic pharmaceutical agents, and highly cross-linked epoxy resins....

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 2-[3-(2-Aminophenoxy)propoxy]aniline (IUPAC: 1,3-bis(2-aminophenoxy)propane) Application: Precursor for advanced polyimides, bis-heterocyclic pharmaceutical agents, and highly cross-linked epoxy resins.

Executive Summary & Mechanistic Rationale

The synthesis of 2-[3-(2-Aminophenoxy)propoxy]aniline—commonly referred to as 1,3-bis(2-aminophenoxy)propane—requires a highly controlled two-step synthetic route: a Williamson etherification followed by a chemoselective nitro reduction.

The critical bottleneck in this workflow is the reduction step. The intermediate, 1,3-bis(2-nitrophenoxy)propane, contains two aromatic-aliphatic ether linkages. Subjecting this intermediate to traditional high-pressure catalytic hydrogenation (H₂ gas over Pd/C) frequently leads to hydrogenolysis —the unwanted reductive cleavage of the C–O ether bonds, yielding 2-aminophenol and propanol derivatives instead of the target diamine.

To bypass this, this protocol employs Catalytic Transfer Hydrogenation (CTH) using Palladium on Carbon (Pd/C) paired with Hydrazine Hydrate (N₂H₄·H₂O) [1]. This system acts as an in-situ hydrogen donor, providing exceptional chemoselectivity. The process operates at ambient pressure, driving the quantitative reduction of the nitro groups while strictly preserving the vulnerable ether linkages [2].

SynthesisRoute N1 2-Nitrophenol + 1,3-Dibromopropane N2 Williamson Ether Synthesis (K2CO3, DMF, 80°C) N1->N2 N3 1,3-bis(2-nitrophenoxy)propane (Intermediate) N2->N3 N4 Catalytic Transfer Hydrogenation (Pd/C, N2H4·H2O, EtOH, Reflux) N3->N4 N5 1,3-bis(2-aminophenoxy)propane (Target Molecule) N4->N5

Two-step synthesis workflow for 1,3-bis(2-aminophenoxy)propane.

Catalyst Selection & Quantitative Data

The selection of the reducing agent and catalyst dictates the purity and yield of the final product. As demonstrated in Table 1, CTH using hydrazine hydrate outperforms both direct hydrogenation and traditional metal/acid reductions.

Table 1: Catalyst & Method Screening for Dinitro Ether Reduction
Reduction MethodReagentsChemoselectivity (Ether Preservation)Isolated YieldSafety & Operational Profile
Direct Hydrogenation H₂ gas (50 psi), 10% Pd/CLow (Prone to hydrogenolysis)65 - 75%High Risk (Pyrophoric catalyst + High pressure)
Transfer Hydrogenation N₂H₄·H₂O, 10% Pd/CHigh (Zero C-O cleavage) > 95% Moderate (Ambient pressure, N₂ gas evolution)
Metal/Acid Reduction Fe powder, HClModerate80 - 85%Low Risk (Requires harsh acidic workup/neutralization)

Mechanistic Causality: Why Pd/C and Hydrazine?

The success of this protocol relies on the surface chemistry of the Pd/C catalyst. Hydrazine hydrate adsorbs onto the palladium nanoparticles, where it undergoes rapid catalytic decomposition into nitrogen gas (N₂) and active surface-bound hydrogen species [H].

Because the hydrogen is generated in-situ and immediately consumed by the adjacent adsorbed nitro groups, the local concentration of highly reactive hydrogen remains low but steady. This prevents the over-reduction (hydrogenolysis) of the ether bonds. The thermodynamic driving force is the irreversible formation and evolution of N₂ gas, which also serves as a self-validating visual indicator of reaction progress [3].

ReductionMechanism N1 Hydrazine Hydrate (N2H4·H2O) N2 Pd/C Surface Adsorption N1->N2 N3 Decomposition to Active [H] (+ N2 gas) N2->N3 Oxidation N5 Stepwise H-Transfer (-NO2 -> -NO -> -NHOH -> -NH2) N3->N5 H-Donor N4 Nitro Group (-NO2) Adsorption N4->N5 N6 Amine Product Desorption N5->N6 H2O byproduct

Mechanism of Pd/C-catalyzed transfer hydrogenation using hydrazine.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1,3-bis(2-nitrophenoxy)propane (Intermediate)

Causality Note: Potassium carbonate (K₂CO₃) is chosen as a mild base to deprotonate 2-nitrophenol without causing side reactions. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to solvate the potassium cations, leaving the phenoxide highly nucleophilic for the Sₙ2 attack on 1,3-dibromopropane.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet.

  • Reagent Loading: Add 2-nitrophenol (30.6 g, 0.22 mol) and anhydrous K₂CO₃ (41.4 g, 0.30 mol) to 150 mL of dry DMF. Stir at room temperature for 30 minutes to ensure complete phenoxide formation. (Self-Validation: The solution will turn a deep, vibrant orange/red).

  • Alkylation: Dropwise add 1,3-dibromopropane (20.2 g, 0.10 mol) over 15 minutes.

  • Heating: Elevate the temperature to 80 °C and stir for 8 hours.

  • Workup: Cool the mixture to room temperature and pour it into 600 mL of crushed ice/water under vigorous stirring.

  • Isolation: Filter the resulting pale yellow precipitate. Wash thoroughly with distilled water (3 × 100 mL) to remove residual DMF and KBr salts.

  • Purification: Recrystallize from boiling ethanol to yield pure 1,3-bis(2-nitrophenoxy)propane.

    • Self-Validating QC: Melting point should be sharply between 110–112 °C.

Protocol B: High-Yield Reduction to 2-[3-(2-Aminophenoxy)propoxy]aniline

Causality Note: Hydrazine hydrate must be added dropwise. Bulk addition can cause runaway exothermic decomposition of hydrazine, leading to solvent boil-over.

  • Setup: In a 250 mL two-neck flask equipped with a reflux condenser and a dropping funnel, suspend 1,3-bis(2-nitrophenoxy)propane (15.9 g, 0.05 mol) in 100 mL of absolute ethanol.

  • Catalyst Addition: Add 0.8 g of 10% Pd/C catalyst. Purge the system with nitrogen gas for 5 minutes.

  • Heating: Heat the suspension to a gentle reflux (approx. 78 °C).

  • Hydrazine Addition: Via the dropping funnel, add hydrazine hydrate (85% aqueous solution, 15 mL, ~0.25 mol) dropwise over 30 minutes.

    • Self-Validating QC: Immediate, vigorous effervescence (N₂ gas evolution) will occur upon each drop. The yellow suspension will gradually turn colorless or pale grey as the nitro compound is consumed.

  • Completion: Continue refluxing for an additional 2 hours. The reaction is complete when gas evolution entirely ceases and TLC (Eluent: Hexane/Ethyl Acetate 2:1) shows the disappearance of the starting material.

  • Filtration: While still hot, filter the mixture through a pad of Celite to remove the Pd/C catalyst. (Warning: Do not let the filtered Pd/C dry out in the air, as it is highly pyrophoric; quench with water immediately).

  • Crystallization: Concentrate the filtrate under reduced pressure to one-third of its volume. Pour into 200 mL of ice-cold water to precipitate the diamine.

  • Final Isolation: Filter, wash with cold water, and dry under a vacuum to afford 1,3-bis(2-aminophenoxy)propane as an off-white solid (Yield: >95%).

References

  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis (Organic Preparations and Procedures International).[Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Academia.edu (HHS Public Access).[Link]

  • Versatile Starting Materials for Novel 1,ω-bis(pyridin-4-ylphenoxy)alkanes, and their Corresponding bis(thieno[2,3-b]pyridine) Derivatives. ResearchGate (Journal of Chemical Research).[Link]

Method

Application Note: Advanced Material and Pharmaceutical Applications of 2-[3-(2-Aminophenoxy)propoxy]aniline

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary The compound 2-[3-(2-Aminophenoxy)propoxy]aniline...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The compound 2-[3-(2-Aminophenoxy)propoxy]aniline (commonly referred to as 1,3-bis(2-aminophenoxy)propane) is a highly versatile diamine monomer. Its unique structural topology—characterized by a flexible propyl spacer flanked by two ether linkages and highly reactive ortho-amino groups—endows it with exceptional chelating, polymerization, and pharmacophoric capabilities.

Rather than serving a single industry, this diamine acts as a critical building block across three distinct advanced fields:

  • Environmental Electroanalytical Chemistry: As a precursor for acyclic diamide ionophores used in heavy metal sensors.

  • Pharmaceutical Development: As a symmetrical bivalent scaffold for synthesizing potent anti-tumor bis-heterocycles.

  • Advanced Polymer Chemistry: As a flexible ligand for templated macrocyclic coordination polymers.

This application note details the causality behind its chemical behavior, provides self-validating experimental protocols, and synthesizes key performance data to guide your research and development workflows.

Physicochemical Profiling

Understanding the baseline properties of 2-[3-(2-Aminophenoxy)propoxy]aniline is critical for predicting its solubility in polymer matrices and its bioavailability in drug design.

Table 1: Physicochemical Profile of 2-[3-(2-Aminophenoxy)propoxy]aniline

PropertyValue / DescriptionImpact on Application
CAS Number 66400-09-7Standard identifier for procurement.
Molecular Formula C₁₅H₁₈N₂O₂Determines stoichiometric ratios for polymerization.
Molecular Weight 258.32 g/mol Ideal low-MW precursor for high-yield macrocycles.
LogP 3.86High lipophilicity; ensures mechanical stability in carbon paste electrodes and cellular membrane permeability.
Topological Polar Surface Area 70.5 ŲOptimal for metal-ion coordination (O-donors and N-donors).
Structural Topology Flexible propyl spacer, dual ether bondsLowers the glass transition temperature ( Tg​ ) in polyimides; allows the molecule to fold into pseudocyclic cavities for ion trapping.

Environmental Electroanalytical Chemistry: Polymeric Ion-Selective Electrodes (ISEs)

The Mechanistic Causality

In the development of miniaturized, flexible electrochemical sensors, the diamine is chemically modified into an acyclic diamide ionophore, such as 1,3-bis[2-(N-morpholino)acetamidophenoxy]propane (BMAPP). The causality here is driven by cavity folding : the flexible propyl chain allows the molecule to wrap around specific heavy metals. The hard ether oxygens and newly formed amide nitrogens provide an exact coordination geometry that selectively chelates Lead (Pb²⁺) ions, rejecting competing ions like Cu²⁺ or Zn²⁺ 1.

ISE_Workflow A 2-[3-(2-Aminophenoxy)propoxy]aniline (Flexible Diamine Core) B Amidation (Chloroacetyl Chloride) + Morpholine Substitution A->B C BMAPP Ionophore (Acyclic Diamide) B->C D Matrix Integration (Graphite + o-NPOE Plasticizer) C->D E Modified Carbon Paste Electrode (MCPE) D->E F Selective Pb2+ Sensing (Potentiometric Output) E->F

Workflow for synthesizing BMAPP ionophores and fabricating Pb2+ selective carbon paste electrodes.

Protocol 1: Fabrication of BMAPP-Modified Carbon Paste Electrodes (MCPE)
  • Step 1: Ionophore Synthesis. React 1,3-bis(2-aminophenoxy)propane with chloroacetyl chloride in DMF at 100 °C, followed by refluxing with excess morpholine.

    • Causality: The morpholine groups introduce bulky, electron-rich terminals that enhance the lipophilicity of the ionophore, preventing it from leaching out of the electrode into the aqueous sample.

  • Step 2: Paste Formulation. Homogenize 250 mg of pure graphite powder with 5–20 mg of the BMAPP ionophore and 0.1 mL of o-nitrophenyloctyl ether (o-NPOE) plasticizer.

    • Causality: The o-NPOE plasticizer lowers the glass transition temperature of the paste matrix. This ensures high mobility of the BMAPP ionophore, which is critical for rapid ion-exchange kinetics (<10 s response time) at the electrode-solution interface.

  • Step 3: System Validation & Quality Control. Prior to environmental testing, condition the electrode in 1.0 × 10⁻³ M Pb(NO₃)₂ for 24 hours to ensure saturation of the ionophore cavities. Generate a calibration curve; a self-validating system will yield a Nernstian slope of ~29.9 mV/decade. Deviations >2 mV indicate incomplete homogenization of the carbon paste.

Table 2: Potentiometric Performance of the Validated MCPE

Performance MetricValidated Output
Target Ion Lead (Pb²⁺)
Linear Dynamic Range 5.0 × 10⁻⁸ to 1.0 × 10⁻¹ mol/L
Limit of Detection (LOD) 3.0 × 10⁻⁸ mol/L
Nernstian Slope 29.96 ± 0.34 mV/decade
Response Time < 10 seconds

Pharmaceutical Development: Bioactive Bis-Heterocyclic Scaffolds

The Mechanistic Causality

In oncology drug design, symmetrical bivalent molecules often exhibit superior efficacy due to their ability to cross-link DNA or bind simultaneously to dimeric protein receptors. 2-[3-(2-Aminophenoxy)propoxy]aniline serves as an ideal symmetrical scaffold. By converting the primary amines into bis(hydrazonoyl) chlorides and subsequently into bis-thiadiazoles or bis-chalcones, researchers create dual-pharmacophore agents that demonstrate potent anti-tumor activity against human breast carcinoma (MCF-7) cell lines 2.

Drug_Synthesis A Diamine Scaffold B Bis(hydrazonoyl) Chloride Activation A->B C Solvent-Free Grinding (Green Chemistry) B->C D Bis-Thiadiazole Derivatives C->D E MCF-7 Cytotoxicity Validation D->E

Synthetic logic and validation pathway for diamine-derived bis-thiadiazole anticancer agents.

Protocol 2: Synthesis of Bis-Thiadiazole Derivatives via Solvent-Free Grinding
  • Step 1: Scaffold Activation. React the diamine dihydrochloride with 3-chloropentane-2,4-dione to yield the activated bis(hydrazonoyl) chloride intermediate.

    • Causality: The hydrazonoyl chloride acts as a highly reactive 1,3-dipole precursor, essential for the subsequent cyclization step to form the thiadiazole rings.

  • Step 2: Cyclocondensation. Employ a one-pot, solvent-free grinding method. Grind the intermediate with appropriate thiosemicarbazone reagents in a mortar for 15-20 minutes.

    • Causality: Solvent-free grinding (mechanochemistry) locally concentrates the mechanical energy, dramatically increasing the collision frequency of the solid reactants. This prevents side-reactions that typically occur in prolonged thermal refluxing, resulting in higher yields.

  • Step 3: System Validation & Quality Control. Monitor the reaction via Thin Layer Chromatography (TLC). Post-purification, utilize ¹H-NMR spectroscopy. A successful and validated synthesis is confirmed by the disappearance of the primary amine N-H protons and the emergence of characteristic azomethine (CH=N) protons at ~8.5 ppm.

Table 3: In-Vitro Cytotoxicity of Synthesized Bis-Thiadiazoles

ParameterResult / Observation
Target Cell Line MCF-7 (Human Breast Carcinoma)
Standard Reference Drug Imatinib
Efficacy Profile Derivatives 5c, 5d, 7b, and 9c exhibited statistically higher antitumor activity than the standard drug Imatinib.
Proposed Mechanism Enhanced DNA-intercalation facilitated by the flexible propyl chain allowing the dual heterocycles to align with the DNA minor groove.

Advanced Polymer Chemistry: Macrocyclic Coordination Networks

The Mechanistic Causality

In the synthesis of advanced functional materials (e.g., photoluminescent polymers or gas storage networks), the diamine is utilized to create N₂O₂ or N₃O₄ donor macrocycles. The causality relies on ionic radius matching . When the diamine is reacted with a dialdehyde in the presence of a metal template (like Ag⁺ or Cd²⁺), the flexible propyl chain bends. The distance between the two coordinating nitrogen atoms perfectly matches the ionic radius of the templating metal, driving the self-assembly into discrete, infinite helical or zigzag polymer chains rather than amorphous oligomers 3.

Polymer_Assembly A Diamine Monomer (O-Donor & N-Donor) D In-Situ Cyclocondensation A->D B Dialdehyde Precursor B->D C Metal Template (Ag+, Cd2+) Ionic Radius Matching C->D E Helical/Zigzag Coordination Polymer Network D->E

Template-directed self-assembly of macrocyclic coordination polymers using the diamine monomer.

Protocol 3: Template-Directed Assembly of Schiff-Base Polymers
  • Step 1: Precursor Solvation. Dissolve equimolar amounts of 2-[3-(2-Aminophenoxy)propoxy]aniline and the chosen dialdehyde (e.g., pyrrole-2-carbaldehyde) in absolute methanol.

  • Step 2: Metal Templating. Slowly add a methanolic solution of the metal salt (e.g., AgClO₄ or Cd(NO₃)₂) dropwise under an inert argon atmosphere.

    • Causality: The metal ion acts as a kinetic template. It pre-organizes the diamine and dialdehyde into a cyclic conformation before the covalent Schiff-base condensation occurs, preventing linear polymerization and forcing the creation of 18- to 20-membered macrocycles.

  • Step 3: System Validation & Quality Control. Isolate the resulting crystals. A self-validating synthesis must be confirmed via Single-Crystal X-Ray Diffraction (XRD). The absence of an unreacted aldehyde peak (~9.8 ppm) in the mother liquor's NMR spectrum confirms quantitative conversion.

References

  • Title: A highly sensitive, selective and renewable carbon paste electrode based on a unique acyclic diamide ionophore for the potentiometric determination of lead ions in polluted water samples.
  • Title: Synthesis and Preliminary In-Vitro Cytotoxic Evaluation of Some Novel bis-Heterocycles Incorporating Thienothiophene.
  • Title: Efficient synthesis of new 17-, 18-, 19- and 20-membered N2O2-donor macrocycles by NaBH4 reduction and metal picrate extraction studies.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Polymerization of 2-[3-(2-Aminophenoxy)propoxy]aniline

Welcome to the technical support center for the polymerization of 2-[3-(2-aminophenoxy)propoxy]aniline. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the polymerization of 2-[3-(2-aminophenoxy)propoxy]aniline. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for optimizing reaction temperature, a critical parameter for achieving desired polymer properties. Due to the specific nature of this monomer, this guide draws upon established principles from the broader field of oxidative polymerization of functionalized anilines and aromatic amines.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the thermal conditions for the polymerization of aniline derivatives.

Q1: What is a typical starting temperature range for the oxidative polymerization of an aniline derivative like 2-[3-(2-aminophenoxy)propoxy]aniline?

A1: For many chemical oxidative polymerizations of aniline and its derivatives, a cooled environment is often preferred to control the exothermic nature of the reaction and achieve higher molecular weights.[1] A typical starting point is a temperature range of 0°C to 5°C, maintained using an ice bath.[1][2] However, some systems may require room temperature or even slightly elevated temperatures to proceed at a reasonable rate, depending on the oxidant and solvent system used.[3]

Q2: How does reaction temperature influence the molecular weight and yield of the final polymer?

A2: Temperature has a profound and often non-linear effect.

  • Low Temperatures (e.g., 0-5°C): Generally favor the formation of higher molecular weight polymers with a more regular, linear structure.[4][1] This is because lower temperatures can slow down side reactions and termination steps relative to the propagation of the polymer chain. However, the overall reaction rate will be slower, potentially impacting yield if the reaction time is not extended.[4]

  • Moderate Temperatures (e.g., 20-35°C): May offer a compromise between reaction rate and polymer properties. In some systems, an optimal temperature is found in this range where both yield and molecular weight are maximized.[3]

  • High Temperatures (e.g., >40°C): Often lead to lower molecular weights and reduced yields.[3][5] This is attributed to several factors, including an increased rate of side reactions, potential for branching, formation of phenazine-like structures, and thermal or oxidative degradation of the monomer and the growing polymer chains.[3][6][7]

Q3: What are the visual indicators of a successful polymerization process?

A3: A common visual cue during the oxidative polymerization of aniline derivatives is a distinct color change. The reaction mixture typically transitions from colorless or lightly colored to a dark green or deep blue, and finally to a dark, often black-green, precipitate or solution, indicating the formation of the conjugated polymer in its emeraldine salt form.[5][8] The appearance of a precipitate is a strong indicator that polymerization has occurred.

Q4: Can the ether linkages in the 2-[3-(2-aminophenoxy)propoxy]aniline monomer affect the optimal polymerization temperature?

A4: Yes. The presence of flexible ether linkages can increase the solubility of both the monomer and the resulting polymer.[9] This may allow the polymerization to be carried out effectively at different temperatures compared to unsubstituted aniline. Furthermore, these linkages introduce additional sites that could be susceptible to cleavage or side reactions at elevated temperatures, making careful temperature control even more critical to avoid degradation and maintain the desired polymer structure.[10][11]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during polymerization, with a focus on temperature-related issues.

Problem Potential Cause (Temperature-Related) Recommended Solution & Explanation
Low Polymer Yield Temperature Too Low: The reaction kinetics are too slow, leading to incomplete conversion within the allotted time.Incrementally increase the reaction temperature by 5-10°C to enhance the reaction rate. Monitor the reaction progress over a longer period (e.g., 24 hours).
Temperature Too High: The monomer or polymer is degrading, or side reactions are consuming the monomer without leading to high polymer formation.[3] This can also lead to the formation of soluble oligomers that are lost during workup.[5]Decrease the reaction temperature, ideally to the 0-5°C range. Check for signs of degradation, such as a shift to a brownish color instead of the typical dark green/blue.
Low Molecular Weight Temperature Too High: Increased chain termination or chain transfer reactions are occurring. Degradation and branching can also limit the length of the primary polymer chains.[3][12]Perform the polymerization at a lower temperature (0-5°C). Lower temperatures generally favor chain propagation over termination, leading to higher molecular weight products.[1]
Exothermic Reaction Not Controlled: The oxidative polymerization of anilines is often exothermic.[13] A rapid addition of the oxidant can cause localized "hot spots," leading to the same issues as a globally high reaction temperature.Add the oxidant solution dropwise over an extended period (e.g., 30-60 minutes) to a cooled and vigorously stirred monomer solution.[1] This dissipates heat more effectively and maintains a stable reaction temperature.
Polymer is Insoluble or Gels (Cross-linking) Temperature Too High: Excessive heat can promote branching and the formation of cross-linked structures, such as phenazine units, which drastically reduce solubility.[6][7]Reduce the polymerization temperature significantly. Ensure uniform and efficient stirring to prevent localized overheating. Consider using a more dilute monomer solution.
Inconsistent Batch-to-Batch Results Poor Temperature Control: Fluctuations in ambient temperature or inconsistent cooling bath performance can lead to variations in reaction kinetics and final polymer properties.Use a constant temperature bath with a thermostat for precise and reproducible temperature control throughout the reaction.[5] Document the temperature profile for each reaction.

Experimental Protocols & Data

Protocol 1: Systematic Temperature Optimization Study

This protocol outlines a method for determining the optimal reaction temperature for your specific system.

  • Preparation: Prepare a stock solution of the monomer (e.g., 0.1 M 2-[3-(2-aminophenoxy)propoxy]aniline) in a suitable acidic medium (e.g., 1 M HCl). Prepare a separate stock solution of the oxidant (e.g., 1.25 M Ammonium Persulfate) in the same acidic medium.

  • Reaction Setup: Set up a series of identical jacketed glass reactors, each connected to a separate constant temperature bath. Equip each reactor with a magnetic stirrer.

  • Temperature Equilibration: Set the temperature baths to a range of desired temperatures (e.g., 0°C, 10°C, 25°C, and 40°C). Add the monomer solution to each reactor and allow it to equilibrate to the set temperature for at least 30 minutes with stirring.

  • Initiation: Begin the polymerization by adding the oxidant solution dropwise to each reactor over 30 minutes.

  • Reaction: Allow the reactions to proceed for a fixed duration (e.g., 24 hours) under constant stirring and temperature.

  • Workup: Quench the reaction (e.g., by adding methanol). Filter the polymer precipitate, wash it thoroughly with 1 M HCl and then with deionized water to remove unreacted monomer, oligomers, and oxidant byproducts.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 60°C) to a constant weight.

  • Analysis: Characterize the polymer from each reaction for yield (gravimetrically), molecular weight (e.g., via Gel Permeation Chromatography), and structure (e.g., via FTIR and NMR spectroscopy).

Table 1: Example Data from Temperature Optimization

The following table illustrates hypothetical, yet expected, results from a temperature optimization study, demonstrating the trade-offs between reaction temperature and key polymer properties.

Reaction Temp. (°C)Yield (%)Weight-Average Molecular Weight (Mw, Da)Polydispersity Index (PDI)Observations
075115,0002.1Slow reaction, dark green precipitate
108892,0002.5Faster color change, dark green precipitate
259545,0003.2Rapid reaction, dark precipitate
408218,0004.1Very rapid reaction, brownish-black precipitate

Diagrams and Workflows

Workflow for Temperature Optimization

The following diagram illustrates the logical flow of the experimental protocol described above.

G cluster_prep Preparation cluster_reaction Parallel Reaction Setup cluster_analysis Analysis prep_monomer Prepare Monomer Solution (0.1 M) setup_0C Reactor 1 @ 0°C prep_monomer->setup_0C setup_10C Reactor 2 @ 10°C prep_monomer->setup_10C setup_25C Reactor 3 @ 25°C prep_monomer->setup_25C setup_40C Reactor 4 @ 40°C prep_monomer->setup_40C prep_oxidant Prepare Oxidant Solution (1.25 M) prep_oxidant->setup_0C prep_oxidant->setup_10C prep_oxidant->setup_25C prep_oxidant->setup_40C workup Workup (Quench, Filter, Wash, Dry) setup_0C->workup setup_10C->workup setup_25C->workup setup_40C->workup char_yield Calculate Yield optimize Determine Optimal Temperature char_yield->optimize char_mw Measure Mw / PDI (GPC) char_mw->optimize char_struct Confirm Structure (FTIR, NMR) char_struct->optimize workup->char_yield workup->char_mw workup->char_struct

Caption: Experimental workflow for optimizing polymerization temperature.

Troubleshooting Decision Tree for Low Molecular Weight

This diagram provides a logical path for troubleshooting issues related to low polymer molecular weight.

G start Problem: Low Molecular Weight q_temp Is reaction temperature > 20°C or poorly controlled? start->q_temp a_yes Action: Reduce Temperature & Improve Control q_temp->a_yes Yes a_no Is oxidant added too quickly? q_temp->a_no No sol_control 1. Set bath to 0-5°C. 2. Use thermostat. 3. Monitor temp. continuously. a_yes->sol_control sol_addition Add oxidant dropwise over 30-60 min to cooled monomer solution. a_no->sol_addition Yes other_issues Investigate other factors: - Monomer purity - Oxidant/Monomer ratio - Solvent effects a_no->other_issues No re_eval Re-run experiment and characterize polymer. sol_control->re_eval sol_addition->re_eval

Caption: Decision tree for troubleshooting low molecular weight polymer.

References

  • Círic-Marjanović, G., Trchová, M., & Stejskal, J. (2008). Chemical Oxidative Polymerization of Aminodiphenylamines. Journal of Polymer Science Part A: Polymer Chemistry, 46(11), 3831-3847. Available from: [Link]

  • Aydin, M., & Aydin, E. (2006). Polymerization of aniline by copper-catalyzed air oxidation. Journal of Polymer Science Part A: Polymer Chemistry, 44(21), 6025-6031. Available from: [Link]

  • Stejskal, J., Sapurina, I., & Trchová, M. (2008). Chemical oxidative polymerization of aminodiphenylamines. PubMed. Available from: [Link]

  • Sapurina, I., & Stejskal, J. (2012). Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. IntechOpen. Available from: [Link]

  • Ohtani, A., Abe, M., & Higuchi, M. (1990). Chemical Oxidative Polymerization of Aniline with Ferric Chloride. Chemistry Express, 5(1), 41-44. Available from: [Link]

  • Khattak, R., et al. (2020). Effect of Synthesis Temperature on Properties of Polyaniline. Journal of Scientific and Innovative Research, 9(2), 43-49. Available from: [Link]

  • Sapurina, I., Shishov, M., & Stejskal, J. (2018). Temperature as a function of time during oxidative polymerization of aniline. ResearchGate. Available from: [Link]

  • Borah, J.S., & Sarma, N.S. (2016). Synthesis Time and Temperature Effect on Polyaniline Morphology and Conductivity. International Journal of Materials Science and Applications, 5(6), 273. Available from: [Link]

  • Sapurina, I., et al. (2001). Temperature profile of oxidative polymerization of aniline sulfate (0.2 M) under the action of ammonium persulfate (0.5 M) in water. ResearchGate. Available from: [Link]

  • Hsiao, S. H., & Yang, C. P. (1997). Synthesis and Properties of Poly(ether imide)s Having Ortho-Linked Aromatic Units in the Main Chain. Macromolecules, 30(1), 135-142. Available from: [Link]

  • Adhikari, R., & Majumder, S. (2004). Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review. Polymers, 14(9), 1735. Available from: [Link]

  • Inzelt, G. (2008). Polyaniline Conducting Electroactive Polymers: Thermal and Environmental Stability Studies. Semantic Scholar. Available from: [Link]

  • Kim, H., et al. (2017). Enhanced Thermal Stability of Polyaniline with Polymerizable Dopants. ACS Omega, 2(4), 1488-1494. Available from: [Link]

  • ExxonMobil Research and Engineering Co. (2022). Mixed aromatic amine monomers and polymers thereof. Google Patents.
  • Higashimura, H. (2012). Oxidative Coupling Polymerization. ResearchGate. Available from: [Link]

  • Al-Bayati, T.M.H., et al. (2021). Amination of ether-linked polymers via the application of Ullmann-coupling reaction: synthesis, characterization, porosity, and thermal stability evaluation. ResearchGate. Available from: [Link]

  • Bang, M.S. (2009). Synthesis and Properties of Aromatic Poly(ether-ether-ester)s having Flexible Side Chain. ResearchGate. Available from: [Link]

Sources

Optimization

Technical Support Center: Preserving the Integrity of 2-[3-(2-Aminophenoxy)propoxy]aniline

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the long-term storage and handling of 2-[3-(2-Aminophenoxy)propoxy]aniline. Due to the limited specific li...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the long-term storage and handling of 2-[3-(2-Aminophenoxy)propoxy]aniline. Due to the limited specific literature on this compound, the recommendations herein are grounded in the well-established chemistry and handling protocols for analogous aromatic amines. Experimental validation for your specific application is always recommended.

Frequently Asked Questions (FAQs)

Q1: What is 2-[3-(2-Aminophenoxy)propoxy]aniline and why is it susceptible to oxidation?

A: 2-[3-(2-Aminophenoxy)propoxy]aniline is a complex aromatic amine. Like simpler anilines, it possesses amino (-NH2) groups directly attached to an aromatic ring. The lone pair of electrons on the nitrogen atom makes these groups susceptible to oxidation, a process that can be initiated by atmospheric oxygen, light, and trace metal impurities.[1] This oxidation can lead to the formation of colored impurities and degradation of the compound.[2]

Q2: What are the visible signs of degradation in my sample?

A: The most common visual indicator of aniline oxidation is a change in color.[3] A pure sample of an aromatic amine is often colorless or a light shade. Upon oxidation, you may observe the sample turning yellow, brown, or even darker. This discoloration is a direct result of the formation of oxidized, often polymeric, byproducts.

Q3: What are the ideal storage conditions for long-term stability?

A: To ensure the long-term stability of 2-[3-(2-Aminophenoxy)propoxy]aniline, it should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere such as nitrogen or argon.[4][5][6] The recommended storage temperature is typically between 15°C and 25°C. It is crucial to use a tightly sealed container to prevent exposure to air and moisture.[5]

Q4: Can I still use my sample if it has changed color?

A: The use of a discolored sample is highly discouraged, especially for applications requiring high purity. The colored impurities indicate that the compound has degraded, which can lead to lower yields, unexpected side products, and poor reproducibility in your experiments. For sensitive applications, it is always best to use a fresh, unoxidized batch.

Troubleshooting Guide

This section addresses common issues that may arise during the storage and handling of 2-[3-(2-Aminophenoxy)propoxy]aniline.

Q: I've noticed my sample of 2-[3-(2-Aminophenoxy)propoxy]aniline has developed a yellow or brownish tint. What should I do?

A: This is a classic sign of oxidation. The first step is to prevent further degradation by ensuring the container is tightly sealed and stored under the recommended conditions (cool, dark, and preferably under an inert atmosphere). For your current experiments, it is highly recommended to assess the purity of the sample using an analytical technique like HPLC-UV before use. If significant impurities are detected, using a fresh sample is the best course of action.

Q: My laboratory does not have a glovebox or Schlenk line. How can I best protect my sample?

A: While a glovebox or Schlenk line provides the most robust protection, you can still take significant steps to minimize oxidation. Use a container with a tight-fitting septum cap. Before sealing, you can gently flush the headspace of the container with an inert gas like nitrogen or argon using a long needle connected to a gas line, ensuring a positive pressure is maintained while you seal the container. Store the sealed container in a desiccator in a cool, dark place.

Q: I accidentally left the container open on the bench for a short period. Is the entire batch compromised?

A: Not necessarily, but immediate action is required. The extent of oxidation will depend on the duration of exposure, temperature, and light conditions. Immediately flush the container with an inert gas, seal it tightly, and store it properly. Before using this material for a critical experiment, it is essential to perform a purity check (see Protocol 2) to determine if significant degradation has occurred.

Troubleshooting Workflow: Sample Discoloration

G start Sample of 2-[3-(2-Aminophenoxy)propoxy]aniline shows discoloration check_storage Were storage conditions (cool, dark, inert) maintained? start->check_storage improper_storage Improper storage identified. Review and correct storage protocol. check_storage->improper_storage No assess_purity Assess purity using analytical method (e.g., HPLC-UV) check_storage->assess_purity Yes improper_storage->assess_purity is_pure Is the sample purity acceptable for the intended use? assess_purity->is_pure use_sample Proceed with experiment, but monitor for inconsistencies. is_pure->use_sample Yes discard_sample Discard the sample and use a fresh, pure batch. is_pure->discard_sample No

Caption: Decision-making workflow for addressing discolored samples.

Detailed Protocols

Protocol 1: Long-Term Storage Under Inert Atmosphere

This protocol describes the procedure for aliquoting and storing 2-[3-(2-Aminophenoxy)propoxy]aniline under an inert atmosphere to prevent oxidation.

Materials:

  • 2-[3-(2-Aminophenoxy)propoxy]aniline

  • Inert atmosphere glovebox or Schlenk line

  • Appropriately sized, clean, and dry amber glass vials with PTFE-lined caps or septum caps

  • Spatula

  • Balance

  • Argon or Nitrogen gas (high purity)

Procedure:

A) Glovebox Method:

  • Preparation: Place the sealed container of the compound, vials, caps, spatula, and balance inside the glovebox antechamber.

  • Purging: Evacuate and backfill the antechamber with inert gas for at least three cycles before transferring items into the main chamber.

  • Aliquoting: Inside the glovebox, open the main container of 2-[3-(2-Aminophenoxy)propoxy]aniline. Carefully weigh the desired amount of the compound into each vial.

  • Sealing: Tightly seal each vial.

  • Storage: Remove the sealed vials from the glovebox and store them in a designated cool, dark, and dry location.

B) Schlenk Line Method:

  • Setup: Place the desired amount of the compound into a Schlenk flask. Attach the flask to the Schlenk line.

  • Purging: Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle at least three times to ensure an inert atmosphere.

  • Storage: After the final backfill with inert gas, close the stopcock on the Schlenk flask. Seal the flask and store it in a cool, dark, and dry place.

Inert Atmosphere Storage Workflow

G cluster_glovebox Glovebox Workflow cluster_schlenk Schlenk Line Workflow start Start: Prepare for long-term storage choose_method Choose Method start->choose_method glovebox Glovebox Method choose_method->glovebox Glovebox schlenk Schlenk Line Method choose_method->schlenk Schlenk Line gb1 Place materials in antechamber gb2 Purge antechamber gb1->gb2 gb3 Aliquot compound in main chamber gb2->gb3 gb4 Seal vials gb3->gb4 store Store sealed container in cool, dark, dry place gb4->store sl1 Place compound in Schlenk flask sl2 Connect to line sl1->sl2 sl3 Evacuate and backfill with inert gas (3x) sl2->sl3 sl4 Seal flask sl3->sl4 sl4->store

Caption: Workflow for long-term storage under an inert atmosphere.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)

This is a general method for assessing the purity of aromatic amines and may require optimization for 2-[3-(2-Aminophenoxy)propoxy]aniline.[7][8][9]

Instrumentation and Conditions:

ParameterRecommendation
HPLC System Agilent 1200 series or equivalent
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic or acetic acid)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25-30°C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength Monitor at 235 nm and 280 nm

Procedure:

  • Standard Preparation: Prepare a stock solution of your reference (pure) 2-[3-(2-Aminophenoxy)propoxy]aniline in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a working standard of ~10 µg/mL by diluting the stock solution with the mobile phase.

  • Sample Preparation: Prepare a sample of the stored compound at the same concentration as the working standard (~10 µg/mL) in the mobile phase.

  • Analysis: Inject the working standard and the sample solution into the HPLC system.

  • Data Interpretation: Compare the chromatograms. The appearance of new peaks or a significant decrease in the area of the main peak in the sample chromatogram compared to the standard indicates degradation. Purity can be estimated by the relative peak area of the main component.

A Note on the Use of Antioxidants

For extremely sensitive applications or very long-term storage, the addition of a chemical antioxidant may be considered. Antioxidants are broadly classified into two categories:

  • Primary Antioxidants (Radical Scavengers): These are typically sterically hindered phenols (e.g., Butylated hydroxytoluene - BHT) that interrupt the free-radical chain reactions of oxidation.[10]

  • Secondary Antioxidants (Peroxide Decomposers): These include phosphites and thioesters, which convert hydroperoxides into stable, non-radical products.[10][11]

The use of an antioxidant for stabilizing a pure chemical requires careful consideration, as it introduces a new component to your sample. The chosen antioxidant must be soluble in your compound (if it's a liquid) or co-soluble in a storage solvent, and it must not interfere with your downstream applications. If you choose to explore this option, it is recommended to start with a very low concentration (e.g., 0.01-0.1% by weight) of a common antioxidant like BHT and experimentally validate its efficacy and non-interference.

References

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Challenges of 2-[3-(2-Aminophenoxy)propoxy]aniline in DMF and DMAc

Welcome to the technical support guide for 2-[3-(2-Aminophenoxy)propoxy]aniline. This resource is designed for researchers, scientists, and professionals in drug development who are encountering solubility issues with th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-[3-(2-Aminophenoxy)propoxy]aniline. This resource is designed for researchers, scientists, and professionals in drug development who are encountering solubility issues with this compound in common polar aprotic solvents such as N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc). Here, we will explore the underlying scientific principles governing its solubility and provide practical, field-tested troubleshooting protocols to ensure your experimental success.

Understanding the Molecule and the Solvents

2-[3-(2-Aminophenoxy)propoxy]aniline (CAS No. 99739-88-5) is an aromatic diamine with a molecular formula of C₁₂H₁₂N₂O.[1][2] Its structure, featuring two aniline moieties linked by a flexible propoxy chain, presents a unique set of solubility characteristics. While its polar amine and ether groups suggest an affinity for polar solvents, the aromatic rings can lead to intermolecular interactions that hinder dissolution.

DMF and DMAc are highly polar, aprotic solvents frequently used in organic synthesis due to their excellent solvating power for a wide range of organic and inorganic compounds.[3][4] Their high boiling points also make them suitable for reactions requiring elevated temperatures.[5][6] However, even with these powerful solvents, challenges in dissolving certain solutes can arise.

Key Properties of Solute and Solvents
Property2-[3-(2-Aminophenoxy)propoxy]anilineN,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)
CAS Number 99739-88-5[1][2]68-12-2127-19-5[6]
Molecular Formula C₁₂H₁₂N₂O[1]C₃H₇NOC₄H₉NO[6]
Molecular Weight 200.24 g/mol [1]73.09 g/mol 87.12 g/mol [6]
Boiling Point Not readily available153 °C165 °C[6]
Key Features Aromatic diamine, flexible ether linkagePolar aproticPolar aprotic[3][5]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common solubility issues encountered with 2-[3-(2-Aminophenoxy)propoxy]aniline in a question-and-answer format, providing detailed explanations and actionable protocols.

Q1: I'm having difficulty dissolving 2-[3-(2-Aminophenoxy)propoxy]aniline in DMF/DMAc at room temperature. The material remains as a suspension or a clumped solid. What's happening?

A1: The Root of the Problem: Intermolecular Forces and Crystal Lattice Energy

The primary challenge in dissolving a solid is overcoming the intermolecular forces holding the crystal lattice together. For a molecule like 2-[3-(2-Aminophenoxy)propoxy]aniline, these forces can include hydrogen bonding between the amine groups and π-π stacking interactions between the aromatic rings. The solvent molecules must effectively surround and stabilize the individual solute molecules to break down this lattice.

At room temperature, the kinetic energy of the solvent molecules might be insufficient to overcome the high lattice energy of the crystalline solid. This is a common observation for complex organic molecules.

Troubleshooting Workflow: A Step-by-Step Protocol
  • Initial Assessment: Begin by attempting to dissolve a small, known quantity of the compound in a measured volume of the solvent at ambient temperature. Vigorously stir or vortex the mixture.

  • Gentle Heating: Gradually increase the temperature of the mixture while continuously stirring. Use a water bath or a controlled heating mantle. Many organic compounds exhibit significantly increased solubility at higher temperatures.[7] For DMF and DMAc, you can safely heat up to 60-80°C.

  • Sonication: If heating alone is insufficient, utilize an ultrasonic bath. Sonication provides localized energy that can help break up aggregates and enhance the interaction between the solvent and solute particles.

  • Solvent Purity Check: Ensure that your DMF or DMAc is of high purity and anhydrous. Water contamination can significantly alter the solvating properties of these solvents and may even react with your compound under certain conditions.

G cluster_0 Troubleshooting Dissolution Initial_Attempt Attempt Dissolution (Room Temperature) Heating Apply Gentle Heat (e.g., 60-80°C) Initial_Attempt->Heating If unsuccessful Failure Incomplete Dissolution Initial_Attempt->Failure Sonication Utilize Sonication Heating->Sonication If still insoluble Success Complete Dissolution Heating->Success Purity_Check Verify Solvent Purity (Anhydrous) Sonication->Purity_Check If issues persist Sonication->Success Purity_Check->Success If problem resolved

Caption: Troubleshooting workflow for initial dissolution.

Q2: The compound dissolves upon heating, but it precipitates out of the solution as it cools. How can I maintain a stable solution?

A2: The Challenge of Supersaturation and Kinetic Stability

This phenomenon indicates that you have created a supersaturated solution. While the compound is soluble at elevated temperatures, its solubility limit decreases as the temperature drops, causing the excess solute to precipitate. The goal is to either work with the solution at an elevated temperature or find conditions that kinetically trap the solute in the dissolved state.

Strategies for Maintaining Solubility
  • Hot Filtration: If you need to remove any insoluble impurities, perform the filtration while the solution is still hot. This prevents premature precipitation of your target compound.

  • Use of Co-solvents: In some cases, adding a small amount of a co-solvent can improve the stability of the solution. However, this must be done cautiously as it can also induce precipitation if the co-solvent is a poor solvent for your compound. For DMF, DMSO can sometimes be a compatible co-solvent.[8]

  • Rapid Dilution: If the subsequent step in your procedure involves diluting the solution, performing this dilution while the initial solution is still warm can sometimes prevent precipitation.[9][10]

Q3: I've noticed that the color of my solution changes over time, especially when heated. Is the compound degrading?

A3: Potential for Degradation and Side Reactions

Aromatic amines can be susceptible to oxidation, and this process can be accelerated by heat and the presence of impurities. The observed color change could be an indication of degradation. DMF and DMAc, while generally stable, can undergo hydrolysis to form dimethylamine and the corresponding carboxylic acid, especially in the presence of strong acids or bases, or at elevated temperatures.[11] This change in the chemical environment could potentially affect your compound.

Protocol for Minimizing Degradation
  • Inert Atmosphere: When heating solutions of 2-[3-(2-Aminophenoxy)propoxy]aniline for extended periods, it is advisable to do so under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Temperature Control: Avoid excessive heating. Determine the minimum temperature required for complete dissolution and do not exceed it unnecessarily.

  • Fresh Solvents: Use freshly opened or properly stored anhydrous solvents to minimize contaminants that could catalyze degradation.

  • Time Limitation: Prepare solutions fresh and use them promptly. Avoid storing solutions for extended periods, even at low temperatures, unless stability has been confirmed.

G Factors Factors Influencing Stability Heat Oxygen Impurities Degradation Compound Degradation (Color Change) Factors:f0->Degradation Factors:f1->Degradation Factors:f2->Degradation Mitigation Mitigation Strategies Inert Atmosphere Temperature Control Fresh Solvents Prompt Use Degradation->Mitigation Implement

Caption: Factors leading to degradation and mitigation strategies.

Q4: Could the source or purity of the 2-[3-(2-Aminophenoxy)propoxy]aniline be a factor in its solubility?

A4: The Critical Role of Material Purity

Absolutely. The presence of impurities or different polymorphic forms of the compound can significantly impact its solubility.

  • Impurities: Insoluble impurities from the synthesis process can give the false impression that the target compound is not dissolving.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique crystal lattice energy and, consequently, different solubility characteristics.

Verification and Best Practices
  • Certificate of Analysis (CoA): Always review the CoA from the supplier to check the purity of the compound.

  • Characterization: If you suspect polymorphism or significant impurities, consider re-characterizing the material using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).

  • Purification: If necessary, recrystallize the material from a suitable solvent system to obtain a pure, single polymorphic form.

Summary of Best Practices for Dissolving 2-[3-(2-Aminophenoxy)propoxy]aniline

ParameterRecommendationRationale
Solvent Quality Use high-purity, anhydrous DMF or DMAc.Water and other impurities can negatively impact solubility and stability.
Temperature Apply gentle heat (e.g., 60-80°C) with continuous stirring.Increases the kinetic energy of solvent molecules to overcome the solute's crystal lattice energy.[7]
Mechanical Agitation Utilize sonication in an ultrasonic bath.Provides localized energy to break up aggregates and enhance solvent-solute interaction.
Atmosphere Work under an inert atmosphere (N₂ or Ar) if heating for extended periods.Minimizes the risk of oxidation of the aromatic amine functional groups.
Solution Storage Prepare solutions fresh and use them promptly.Avoids potential degradation or precipitation over time.

By systematically applying these troubleshooting steps and understanding the underlying chemical principles, researchers can overcome the solubility challenges associated with 2-[3-(2-Aminophenoxy)propoxy]aniline in DMF and DMAc, leading to more reliable and reproducible experimental outcomes.

References
  • Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health.
  • The Solubility of Polyimides in Polar Aprotic Solvents. ResearchGate.
  • 7 Practical Dimethylacetamide (DMAc) Industrial Applications: A 2025 Buyer's Guide.
  • Dimethylacetamide. Wikipedia.
  • Solubility selectivity of DMF and IPA to AN and CAR. ResearchGate.
  • dimethylacetamide. DuPont.
  • 2-(3-aminophenoxy)aniline 99739-88-5 wiki. Guidechem.
  • An In-depth Technical Guide to the Solubility of N,N-Dimethyl-D6-acetamide in Organic Solvents. Benchchem.
  • 2-[3-(Boc-aMino)propyloxyl]aniline — Chemical Substance Information. NextSDS.
  • 2-[2-(2-Aminophenoxy)ethoxy]aniline. Sigma-Aldrich.
  • How can I dissolve a drug in DMF?. ResearchGate.
  • How do you remove DMF without using a vacuum pump ?. ECHEMI.
  • DMF Work-up and Solubility Issues. Reddit.
  • Diamine architecture effects on glass transitions, relaxation processes and other material properties in organo-soluble aromatic polyimide films. Elsevier.
  • 4-[3-(4-Aminophenoxy)propoxy]aniline. HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD.
  • How to tackle compound solubility issue. Reddit.
  • Are there any specific considerations for completely dissolving the polyamideoxime in DMF or DMSO or other solvent?. ResearchGate.
  • 99739-88-5|2-(3-Aminophenoxy)aniline. BLD Pharm.
  • CAS 1134-76-5: 2-[3-(dimethylamino)propoxy]aniline. CymitQuimica.
  • Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations. PLOS One.
  • Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl 3. ResearchGate.
  • Polar aprotic solvent. Wikipedia.
  • 4-[4-[2-[4-(4-AMINOPHENOXY)PHENYL]PROPAN-2-YL]PHENOXY]ANILINE. International Laboratory USA.
  • Aniline, p-(2,3-epoxypropoxy)-N,N-bis(2,3-epoxypropyl)-. NIST WebBook.
  • 2-[3-(dimethylamino)propoxy]aniline — Chemical Substance Information. NextSDS.
  • PRODUCT INFORMATION. Cayman Chemical.
  • Dimethylacetamide (DMAc). Eastman Chemical Company.
  • 2-[3-(Dimethylamino)propoxy]aniline. Santa Cruz Biotechnology.
  • The Solubility Parameters of DMAC, Water, PVDF, DMF, DMSO and NMP. ResearchGate.
  • MilliporeSigma.
  • p-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline. ChemBK.

Sources

Optimization

Technical Support Center: Etherification of 2-[3-(2-Aminophenoxy)propoxy]aniline

Introduction: Navigating the Synthesis of a Flexible Bisaniline Linker Welcome to the technical support guide for the synthesis of 2-[3-(2-aminophenoxy)propoxy]aniline. This molecule serves as a valuable flexible linker...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Synthesis of a Flexible Bisaniline Linker

Welcome to the technical support guide for the synthesis of 2-[3-(2-aminophenoxy)propoxy]aniline. This molecule serves as a valuable flexible linker in drug discovery and materials science, prized for its unique conformational properties. Its synthesis, typically a variation of the Williamson ether synthesis involving 2-aminophenol and a three-carbon dielectrophile (e.g., 1,3-dibromopropane), is a classic example of a reaction where ambident nucleophiles present significant challenges.

The primary hurdles in this synthesis are controlling the regioselectivity of the alkylation (O- vs. N-alkylation) and preventing over-alkylation.[1][2][3] The aniline nitrogen and the phenolic oxygen both act as nucleophiles, leading to a potential mixture of products that are difficult to separate. Furthermore, anilines are notoriously sensitive to oxidation, which can result in low yields and highly colored, complex reaction mixtures.[4]

This guide provides field-proven insights and detailed protocols to help you troubleshoot common issues, minimize side reactions, and maximize the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned dark brown or black almost immediately. Is the reaction failing?

A1: This is a very common observation and does not necessarily indicate reaction failure, but it requires attention. The dark coloration is almost always due to the aerial oxidation of the 2-aminophenol starting material or the aniline moieties in your product.[4] Anilines are highly susceptible to oxidation, especially under basic conditions or when exposed to air and trace metal impurities, forming colored impurities like quinone-imines and polymeric "aniline black".[4][5]

  • Preventative Measures:

    • Inert Atmosphere: Always perform the reaction under a rigorously inert atmosphere (Nitrogen or Argon).

    • Degas Solvents: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles.

    • Purify Starting Materials: If your 2-aminophenol is already discolored, consider purifying it by recrystallization or sublimation before use. Store it under an inert atmosphere and protected from light.[4]

Q2: My mass spectrometry results show a peak for the correct product mass, but the TLC shows multiple spots and the NMR spectrum is very complex. What's happening?

A2: You are likely dealing with a mixture of constitutional isomers. The alkylating agent can react with either the phenolic oxygen (O-alkylation) or the amine nitrogen (N-alkylation). Since the target molecule is symmetrical, you can have several undesired byproducts:

  • N,O-Alkylated Isomer: One molecule of 2-aminophenol has reacted via its nitrogen and the other via its oxygen.

  • N,N'-Alkylated Isomer: Both molecules of 2-aminophenol have reacted via their nitrogen atoms.

These isomers have the exact same mass but different chemical structures, leading to complex and overlapping NMR spectra. Distinguishing between N- and O-alkylation can be achieved using advanced NMR techniques like HMBC and ROESY, but the ideal solution is to prevent their formation in the first place.[2]

Q3: I'm observing a significant amount of a byproduct with a much higher molecular weight than my target. What could this be?

A3: This points to over-alkylation or polymerization. Once your desired product, 2-[3-(2-aminophenoxy)propoxy]aniline, is formed, it still contains two nucleophilic aniline groups. These can react with the 1,3-dihalopropane starting material, leading to chain extension and the formation of oligomers or polymers. This is especially problematic if the stoichiometry is not carefully controlled or if the reaction is run for too long at high temperatures.

  • Mitigation Strategy: Use a significant molar excess of 2-aminophenol relative to the 1,3-dihalopropane. This increases the statistical probability that the electrophile will react with the more abundant starting material rather than the product.[4]

Q4: Should I use a protecting group for the amine? If so, which one is best?

A4: Yes, using a protecting group on the amine is the most robust strategy to ensure selective O-alkylation and prevent the formation of N-alkylated isomers and over-alkylation byproducts.[6] A good protecting group must be easy to install, stable to the basic conditions of the etherification, and easy to remove without affecting the newly formed ether bonds.[7]

  • Recommended Strategy: Schiff Base (Imine) Protection. Condensing the 2-aminophenol with an aldehyde (like benzaldehyde) to form an imine is an excellent and cost-effective strategy.[1][8] The imine protects the amine nucleophilicity and can be easily hydrolyzed with mild acid after the etherification is complete.

  • Alternative (More Expensive) Strategy: Carbamate Protection. Protecting groups like Boc (tert-butoxycarbonyl) are also effective.[6][9] They are stable to the reaction conditions but require dedicated steps for installation and removal, adding to the overall synthesis time and cost.

Q5: What are the optimal base and solvent choices for selective O-alkylation?

A5: The choice of base and solvent is critical for maximizing the yield of the desired O-alkylation product.[10]

  • Base: A strong, non-nucleophilic base is required to fully deprotonate the phenolic hydroxyl group, making it a much stronger nucleophile than the neutral amine. Sodium hydride (NaH) is the classic and most effective choice.[10] It irreversibly deprotonates the alcohol, driving the formation of the phenoxide. Weaker bases like K₂CO₃ can work but may lead to lower selectivity and require higher temperatures.

  • Solvent: A polar aprotic solvent is ideal. Solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices because they solvate the cation (Na⁺) effectively, leaving a highly reactive, "naked" phenoxide anion to perform the SN2 reaction.[10] They also have high boiling points, allowing for a wide range of reaction temperatures.

Visualizing the Reaction: Desired vs. Undesired Pathways

To better understand the chemistry, the following diagrams illustrate the intended synthetic route and the competing side reactions.

Desired_Pathway cluster_0 Step 1: Mono-alkylation cluster_1 Step 2: Di-alkylation AP1 2-Aminophenol NaH NaH AP1->NaH - H₂ Phenoxide1 Sodium 2-Aminophenoxide NaH->Phenoxide1 Intermediate 1-(2-Aminophenoxy)-3-bromopropane Phenoxide1->Intermediate + DBP - NaBr DBP 1,3-Dibromopropane Product 2-[3-(2-Aminophenoxy)- propoxy]aniline (Desired Product) Intermediate->Product + Phenoxide2 - NaBr AP2 2-Aminophenol NaH2 NaH AP2->NaH2 - H₂ Phenoxide2 Sodium 2-Aminophenoxide NaH2->Phenoxide2

Caption: Desired O,O'-dialkylation pathway via Williamson ether synthesis.

Side_Reactions cluster_N_Alkylation N-Alkylation cluster_Oxidation Oxidation AP 2-Aminophenol N_Intermediate N-(3-Bromopropyl)-2-aminophenol AP->N_Intermediate Direct attack by Amine Oxidized Quinone-imine Species & Polymeric Byproducts AP->Oxidized [O₂], Base DBP 1,3-Dibromopropane DBP->N_Intermediate NN_Product N,N'-bis(2-hydroxyphenyl)-1,3-propanediamine N_Intermediate->NN_Product + 2-Aminophenol (N-attack) NO_Product 2-(N-(3-(2-hydroxyphenyl)propyl)amino)phenoxy)propane N_Intermediate->NO_Product + 2-Aminophenol (O-attack)

Caption: Key side reaction pathways competing with the desired synthesis.

Troubleshooting Guide

This table provides a systematic approach to diagnosing and solving common experimental issues.

Symptom Potential Cause(s) Suggested Solutions & Rationale
Low or No Product Formation 1. Inactive Base (NaH). 2. Insufficient Temperature. 3. Poor Leaving Group.1. Use fresh NaH from a new, sealed container. Old NaH reacts with moisture and becomes ineffective. 2. Gradually increase the reaction temperature (e.g., from RT to 60-80 °C) while monitoring by TLC. The SN2 reaction requires sufficient activation energy. 3. If using 1,3-dichloropropane, switch to the more reactive 1,3-dibromopropane or consider converting the diol to a ditosylate.
Dark Brown/Black Reaction Mixture Aerial oxidation of aniline moieties.[4]Purge the reaction vessel thoroughly with N₂ or Ar. Use degassed, anhydrous solvents. Purify the 2-aminophenol starting material if it is discolored.
Multiple Product Spots on TLC Formation of N-alkylated and N,O-dialkylated isomers.[2][3]Primary Solution: Implement an amine protection strategy (see Protocol B). This is the most reliable way to ensure O-selectivity. Secondary Solution: Carefully control the addition of base. Adding NaH at 0°C allows for selective deprotonation of the more acidic phenol over the amine.
Streaking on TLC Plate Formation of basic amine salts or highly polar byproducts.Add a small amount of triethylamine (~1%) to the TLC mobile phase to neutralize the silica gel and improve the spot shape of basic compounds.
High Molecular Weight Impurities by LC-MS Over-alkylation/Polymerization.Use a significant excess of 2-aminophenol (e.g., 5-10 equivalents) relative to the 1,3-dihalopropane. This statistically favors the formation of the mono- and desired di-substituted products over polymers.
Difficult Purification Co-elution of structural isomers.If isomers have formed, purification can be very challenging. Try using a different solvent system for column chromatography or consider preparative HPLC. The best approach is to prevent isomer formation synthetically.

Experimental Protocols

Protocol A: Direct Etherification (Unprotected - High Risk of Side Reactions)

This protocol is faster but prone to mixtures. It should only be used for rapid screening and requires extensive purification.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain a positive pressure of Nitrogen or Argon throughout the reaction.

  • Reagents: Add anhydrous DMF (0.5 M relative to 2-aminophenol) to the flask. Add 2-aminophenol (5.0 eq).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 5.0 eq) portion-wise. Caution: H₂ gas evolution.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.

  • Alkylation: Add 1,3-dibromopropane (1.0 eq) dropwise via syringe.

  • Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup: After completion, cool the reaction to 0 °C and cautiously quench with water. Transfer to a separatory funnel and extract with ethyl acetate (3x). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Protocol B: Selective O-Alkylation via Schiff Base Protection (Recommended)

This multi-step, one-pot adaptation is highly effective for achieving selectivity.[1][8]

  • Protection (Imine Formation):

    • In a round-bottom flask, dissolve 2-aminophenol (5.0 eq) and benzaldehyde (5.0 eq) in methanol.

    • Stir the solution at room temperature for 1 hour.

    • Remove the solvent in vacuo to obtain the crude imine-protected 2-aminophenol. Proceed directly to the next step.

  • Ether Synthesis:

    • Place the crude imine under an inert atmosphere (N₂/Ar). Add anhydrous DMF.

    • Cool to 0 °C and add NaH (5.0 eq) portion-wise. Stir until H₂ evolution ceases.

    • Add 1,3-dibromopropane (1.0 eq) dropwise.

    • Heat the reaction to 70-80 °C and monitor by TLC until the intermediate (mono-alkated species) is consumed.

  • Deprotection (Imine Hydrolysis):

    • Cool the reaction mixture to room temperature.

    • Add 2 M HCl (aqueous) and stir vigorously for 1-2 hours until the imine is fully hydrolyzed (monitor by TLC/LC-MS).

    • Neutralize the mixture by the careful addition of a saturated NaHCO₃ solution until the pH is ~8.

  • Workup and Purification:

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography on silica gel to yield the pure product.

Troubleshooting Workflow

This decision tree can guide your troubleshooting process when encountering suboptimal results.

Troubleshooting_Workflow cluster_analysis Analysis of Crude Mixture cluster_solutions Corrective Actions start Initial Result: Low Yield / Impure Product check_tlc Analyze Crude by TLC/LC-MS start->check_tlc no_product Mostly Starting Material check_tlc->no_product No Conversion multiple_spots Multiple Spots with Same or Similar Mass check_tlc->multiple_spots Isomers/Byproducts dark_color Dark, Tarry Mixture check_tlc->dark_color Degradation high_mw High MW Species by MS check_tlc->high_mw Polymerization sol_inactive Check Base Activity Increase Temperature no_product->sol_inactive sol_protect Implement Amine Protection Strategy (Protocol B) multiple_spots->sol_protect sol_inert Improve Inert Atmosphere Use Degassed Solvents dark_color->sol_inert sol_stoich Use Large Excess of 2-Aminophenol high_mw->sol_stoich

Caption: A decision-making workflow for troubleshooting common synthesis issues.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Cresset Group. Aniline replacement in drug-like compounds. [Link]

  • Organic Chemistry Portal. Protecting Groups. [Link]

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. Arkivoc, 2010(11), 293-301. [Link]

  • ResearchGate. Selective alkylation of the amino group of aminophenols | Download Table. [Link]

  • Google Patents. WO1998058906A1 - Etherification reaction of an aminophenol using a phase transfer system.
  • PubMed. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]

  • Willingdon College, Sangli. Protection and deprotection. [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for determining 2-[3-(2-Aminophenoxy)propoxy]aniline purity

Title: HPLC Method Validation for Determining 2-[3-(2-Aminophenoxy)propoxy]aniline Purity: A Comparative Guide Executive Summary 2-[3-(2-Aminophenoxy)propoxy]aniline, chemically synonymous with 1,3-bis(2-aminophenoxy)pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: HPLC Method Validation for Determining 2-[3-(2-Aminophenoxy)propoxy]aniline Purity: A Comparative Guide

Executive Summary

2-[3-(2-Aminophenoxy)propoxy]aniline, chemically synonymous with 1,3-bis(2-aminophenoxy)propane (CAS: 66400-09-7), is a highly versatile diamine precursor. It is critically utilized in the synthesis of advanced compartmental ligands and acyclic diamide ionophores, which form the foundation of highly selective potentiometric sensors for heavy metals such as lead(II)[1]. Because trace impurities—such as unreacted 2-aminophenol, 1,3-dibromopropane, or mono-alkylated intermediates—can severely compromise the selectivity and electrochemical performance of the final polymers and sensors, establishing a rigorously validated purity assay is non-negotiable.

This guide objectively compares available analytical modalities and provides a comprehensive, self-validating High-Performance Liquid Chromatography (HPLC) method developed and validated in strict accordance with the ICH Q2(R2) guidelines[2].

Comparative Analysis of Analytical Modalities

When assessing the purity of 2-[3-(2-Aminophenoxy)propoxy]aniline, analytical scientists must balance resolution, sensitivity, and operational accessibility. Table 1 compares the primary analytical alternatives to justify the selection of HPLC-UV.

Table 1: Comparative Analysis of Analytical Modalities for Purity Assessment

ModalityResolutionSensitivity (LOD)ThroughputLimitations for Diamine Analyte
HPLC-UV High< 0.05%Moderate (25 min)Requires careful pH control to prevent tailing.
UHPLC-PDA Very High< 0.01%High (10 min)High backpressure; requires specialized equipment.
GC-FID/MS High< 0.1%Moderate (30 min)Thermal lability requires complex pre-column derivatization.
qNMR Moderate~ 1.0%High (5 min)Insufficient sensitivity for trace organic impurities.

Scientist's Insight: While UHPLC offers superior speed, traditional HPLC-UV remains the industry standard for this specific analyte. The molecule's high boiling point and thermal lability complicate Gas Chromatography (GC) without derivatization, and quantitative NMR (qNMR) lacks the sensitivity required to detect trace organic impurities (<0.1%) mandated by advanced material specifications.

Mechanistic Method Design: The Causality of Chromatography

Developing a method for 2-[3-(2-Aminophenoxy)propoxy]aniline requires navigating its specific chemical properties. The molecule features two terminal primary amines and two ether linkages, making it moderately polar with a basic pKa of approximately 4.5.

  • Stationary Phase Selection: Standard silica-based columns contain residual silanol groups. At mid-range pH, these silanols ionize and act as cation exchangers, strongly interacting with the protonated primary amines of the analyte. This secondary interaction causes severe peak tailing. Causality: We mandate a high-density C18 column with rigorous end-capping to physically shield these silanols, ensuring sharp, symmetrical peak shapes.

  • Mobile Phase & pH Control: To prevent the analyte from existing in a mixed ionization state (which causes peak splitting and retention time shifting), we must drive the equilibrium to a single state. Causality: By adding 0.1% Trifluoroacetic Acid (TFA) to the mobile phase, we lower the pH to ~2.0, ensuring both amines are fully protonated. TFA also acts as an ion-pairing agent, increasing the apparent hydrophobicity of the protonated diamine and improving retention on the reversed-phase column.

SeparationLogic Sample Sample Matrix (Target + Impurities) Column C18 End-Capped Column (Shields Silanols) Sample->Column Protonation Full Amine Protonation (Eliminates Tailing) Column->Protonation MobilePhase 0.1% TFA Mobile Phase (pH ~2.0) MobilePhase->Column Elution1 Polar Impurities (Early Elution) Protonation->Elution1 Elution2 2-[3-(2-Aminophenoxy)propoxy]aniline (Optimal Retention) Protonation->Elution2 Elution3 Non-Polar Impurities (Late Elution) Protonation->Elution3

Fig 1. Mechanistic logic of reversed-phase separation for the diamine analyte.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates System Suitability Testing (SST) and forced degradation, creating a closed-loop, self-validating system. If the system fails SST, the run is automatically invalidated, preventing the reporting of erroneous data.

Protocol 1: Mobile Phase & Sample Preparation
  • Buffer Preparation: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm PTFE membrane.

  • Diluent: Prepare a 50:50 (v/v) mixture of ultrapure water and HPLC-grade Acetonitrile.

  • Standard Preparation: Accurately weigh 10.0 mg of the 2-[3-(2-Aminophenoxy)propoxy]aniline reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent (Yields 100 µg/mL).

  • Sample Preparation: Weigh 10.0 mg of the synthesized batch into a 100 mL volumetric flask, dissolve, and dilute to volume with the diluent.

Protocol 2: Chromatographic Conditions
  • Column: C18, 150 mm × 4.6 mm, 5 µm particle size (End-capped).

  • Column Temperature: 30°C (Controls mobile phase viscosity and ensures reproducible retention times).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (Captures the robust π-π* transitions of the phenoxy and aniline aromatic rings).

  • Gradient Program:

    • 0-5 min: 10% Acetonitrile

    • 5-15 min: Linear ramp from 10% to 80% Acetonitrile

    • 15-20 min: Hold at 80% Acetonitrile (Flushes highly retained non-polar impurities)

    • 20-25 min: 10% Acetonitrile (Column re-equilibration)

Protocol 3: System Suitability & Validation Execution
  • System Suitability (SST): Inject the standard solution six consecutive times. Calculate the relative standard deviation (RSD) of the peak area (must be ≤ 2.0%) and the tailing factor (must be ≤ 1.5).

  • Specificity: Inject a blank (diluent) and forced degradation samples (subjected to 1N HCl, 1N NaOH, 3% H₂O₂, thermal stress at 60°C, and UV light) to ensure no degradation products co-elute with the main analyte peak.

  • Linearity: Inject standard solutions at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal concentration. Plot peak area vs. concentration to calculate the correlation coefficient (R²).

  • Accuracy: Spike known amounts of impurities into the sample matrix at 50%, 100%, and 150% specification levels. Calculate the percentage recovery.

ValidationWorkflow Dev Method Development (C18, 0.1% TFA, UV 254nm) SST System Suitability (RSD ≤ 2.0%, Tailing ≤ 1.5) Dev->SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity (R² ≥ 0.999) Spec->Lin Acc Accuracy (Recovery 98-102%) Lin->Acc Prec Precision (Repeatability) Acc->Prec Valid Validated Procedure (Fit for Purpose) Prec->Valid

Fig 2. Logical workflow for the ICH Q2(R2) validation of the analytical procedure.

Validation Results & Performance Data

The method was validated following the ICH Q2(R2) framework[2], which requires the empirical demonstration of specificity, linearity, accuracy, and precision to prove the method is fit for its intended purpose. The experimental data confirms the method's robustness.

Table 2: HPLC Method Validation Results (Evaluated against ICH Q2(R2) Criteria)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
System Suitability RSD ≤ 2.0%, Tailing Factor ≤ 1.5RSD = 0.8%, Tailing = 1.1Pass
Specificity Peak purity angle < Purity thresholdAngle: 0.12 < Threshold: 0.25Pass
Linearity (25-150%) Correlation Coefficient (R²) ≥ 0.999R² = 0.9998Pass
Accuracy (Recovery) 98.0% - 102.0% across all levels99.4% - 100.6%Pass
Precision (Repeatability) RSD ≤ 2.0% (n=6 injections)RSD = 1.2%Pass
Sensitivity (LOD / LOQ) S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)LOD: 0.02%, LOQ: 0.06%Pass

References

1.[2] Title: Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL: [Link]

2.[1] Title: A highly sensitive, selective and renewable carbon paste electrode based on a unique acyclic diamide ionophore for the potentiometric determination of lead ions in polluted water samples Source: researchgate.net URL: [Link]

Sources

Comparative

Mass Spectrometry Validation of 2-[3-(2-Aminophenoxy)propoxy]aniline Reaction Products: A Comparative Analytical Guide

Chemical Context & The Analytical Challenge The compound 2-[3-(2-Aminophenoxy)propoxy]aniline (also known as 1,3-bis(2-aminophenoxy)propane, or BAPP) is a highly versatile, flexible diamine. Characterized by two terminal...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context & The Analytical Challenge

The compound 2-[3-(2-Aminophenoxy)propoxy]aniline (also known as 1,3-bis(2-aminophenoxy)propane, or BAPP) is a highly versatile, flexible diamine. Characterized by two terminal aniline groups linked via a 1,3-propoxy chain with phenoxy ether linkages, BAPP is a critical building block in the synthesis of macrocyclic Schiff bases, bis-heterocycles, and advanced coordination complexes[1][2].

The primary analytical challenge in validating BAPP reaction products lies in the lability of the newly formed bonds . When BAPP undergoes cyclocondensation with dicarbonyls to form Schiff bases, the resulting azomethine (–C=N–) linkages are highly susceptible to acid-catalyzed hydrolysis. Furthermore, when these macrocycles are used to coordinate transition metals or lanthanides, the resulting metallomacrocycles are prone to demetallation or ligand fragmentation during mass spectrometry (MS) ionization[3].

As an application scientist, I frequently see researchers misinterpret MS data for BAPP derivatives—mistaking in-source fragmentation or hydrolysis artifacts for failed syntheses. This guide objectively compares MS modalities and provides self-validating protocols to ensure structural integrity during analysis.

Comparative Analysis of MS Modalities

Selecting the correct mass spectrometry workflow is dictated by the thermodynamic stability and molecular weight of the specific BAPP derivative.

A. LC-ESI-HRMS (Electrospray Ionization High-Resolution MS)

Best for: Acyclic Schiff bases, bis-thiadiazoles, and stable bis-heterocycles.

  • Mechanistic Insight: ESI is a soft ionization technique, but the standard use of 0.1% Formic Acid in LC mobile phases is detrimental to BAPP-derived Schiff bases. The acidic environment protonates the imine nitrogen, driving rapid hydrolysis back to the BAPP diamine (yielding a false base peak at m/z 259.14).

  • The Fix: Using a neutral, volatile buffer (e.g., 10 mM Ammonium Acetate, pH 7.4) stabilizes the azomethine bond, allowing for the detection of the intact protonated molecule [M+H]+ . This approach is highly effective for stable BAPP derivatives like bis(hydrazonoyl) chlorides and bis-thiadiazoles[2].

B. MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization)

Best for: Intact macrocyclic lanthanide/transition metal complexes.

  • Mechanistic Insight: For large BAPP-derived metallomacrocycles (e.g., 16- to 26-membered rings coordinating Cd(II) or Ln(III) ions), ESI often strips the metal center due to harsh desolvation energies[3]. MALDI-TOF MS circumvents this, provided the correct matrix is chosen.

  • The Fix: Avoid acidic matrices like CHCA. Instead, use DCTB (an electron-transfer matrix). DCTB ionizes the complex via radical cation formation [M]+∙ rather than protonation, completely bypassing acid-catalyzed ligand dissociation and preserving the metal-ligand coordination sphere[3].

C. GC-EI-MS (Gas Chromatography Electron Impact MS)

Best for: Small, volatile intermediates (Not recommended for final macrocycles).

  • Mechanistic Insight: The 70 eV electron beam in EI-MS easily cleaves the flexible propoxy ether linkages of the BAPP backbone. While useful for confirming the purity of the BAPP starting material itself, GC-MS will obliterate larger BAPP-derived macrocycles, yielding only uninterpretable phenoxy-aniline fragments.

DecisionTree Start BAPP Reaction Product Volatile Volatile / Low Mass? Start->Volatile GCMS GC-EI-MS (High fragmentation) Volatile->GCMS Yes NonVolatile Coordination Complex or Macrocycle? Volatile->NonVolatile No MassCheck Labile Metal Center? NonVolatile->MassCheck MALDI MALDI-TOF MS (DCTB Matrix) MassCheck->MALDI Yes LCMS LC-ESI-HRMS (Neutral Buffer) MassCheck->LCMS No

Caption: Decision matrix for selecting the optimal MS modality for BAPP derivatives.

Material Comparison: BAPP vs. 4,4'-Oxydianiline (ODA)

To understand BAPP's unique MS behavior, we must compare it to the industry-standard diamine, 4,4'-Oxydianiline (ODA).

Property2-[3-(2-Aminophenoxy)propoxy]aniline (BAPP)4,4'-Oxydianiline (ODA)Analytical Impact in MS
Spacer Structure 1,3-propoxy chain (highly flexible, aliphatic)Direct ether linkage (rigid, aromatic)BAPP easily folds to form large, stable macrocycles[1]. ODA forms strained rings that fragment easily in MS.
Ionization Efficiency High (Aliphatic ether oxygens assist in cationization)Moderate (Delocalized electrons reduce basicity)BAPP derivatives show stronger [M+Na]+ and [M+K]+ adduct peaks in ESI-MS.
Product Stability Excellent in neutral pH; labile in acidHighly stable; rigid backbone prevents foldingBAPP requires buffered LC-MS to prevent azomethine hydrolysis; ODA derivatives tolerate standard acidic LC-MS.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on default core-facility settings. Use the following self-validating protocols designed specifically for BAPP products.

Protocol A: LC-ESI-HRMS for BAPP Bis-Heterocycles

Objective: Prevent acid-catalyzed hydrolysis of azomethine bonds.

  • Sample Preparation: Dissolve the BAPP derivative in LC-MS grade Acetonitrile to a concentration of 1 µg/mL. Do not use Methanol, as it can cause transacetalization or nucleophilic attack on the imine.

  • Mobile Phase Formulation:

    • Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH adjusted to 7.4 with dilute ammonia).

    • Phase B: 10 mM Ammonium Acetate in Acetonitrile.

    • Causality: The neutral pH prevents protonation of the imine nitrogen, completely halting hydrolysis in the source.

  • Source Parameters: Set the capillary temperature to 275°C (lower than the standard 320°C) to minimize thermal degradation of the flexible propoxy chain.

  • Validation Check: Monitor m/z 259.14 (protonated BAPP). If this peak exceeds 10% relative abundance, source fragmentation or hydrolysis is occurring; lower the declustering potential (cone voltage).

Protocol B: MALDI-TOF MS for BAPP Metallomacrocycles

Objective: Prevent demetallation of lanthanide/transition metal complexes.

  • Matrix Selection: Prepare a 10 mg/mL solution of DCTB (trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile) in Chloroform. Causality: DCTB facilitates electron transfer without donating protons, preserving the metal-ligand bonds[3].

  • Analyte Preparation: Dissolve the BAPP metallomacrocycle in Chloroform at 1 mg/mL.

  • Spotting (Dried Droplet): Mix the matrix and analyte at a 10:1 (v/v) ratio. Spot 1 µL onto a stainless-steel target plate and dry under a gentle stream of nitrogen to ensure homogeneous co-crystallization.

  • Acquisition: Operate in Reflectron Positive mode. Calibrate using fullerene cluster ions, which match the non-polar, electron-transfer nature of the DCTB matrix.

G BAPP BAPP Diamine Condensation Cyclocondensation BAPP->Condensation Carbonyl Dicarbonyl Precursor Carbonyl->Condensation Macrocycle Macrocyclic Schiff Base Condensation->Macrocycle ESI LC-ESI-HRMS (Neutral Buffer) Macrocycle->ESI Acyclic/Stable MALDI MALDI-TOF MS (DCTB Matrix) Macrocycle->MALDI Intact Complex

Caption: Reaction pathway of BAPP to macrocycles and subsequent MS validation workflow.

Quantitative Data Presentation: Expected MS Characteristics

When analyzing BAPP reaction products, cross-reference your spectra against these expected ionization behaviors to validate your synthesis.

Target BAPP DerivativePreferred MS ModalityPrimary Ion SpeciesCommon Artifacts / Fragmentation
Unreacted BAPP Diamine LC-ESI-HRMS [M+H]+ (m/z 259.14)Loss of aniline ring (m/z 166.08)
Acyclic Schiff Base LC-ESI-HRMS [M+H]+ Hydrolysis to BAPP (m/z 259.14) if acidic mobile phase is used
Bis-Thiadiazole LC-ESI-HRMS [M+H]+ Highly stable; minimal fragmentation[2]
Ln(III) Metallomacrocycle MALDI-TOF MS [M]+∙ or [M−Ligand]+ Demetallation if CHCA matrix is used[3]

By understanding the chemical causality behind BAPP's flexibility and reactivity, and by strictly controlling the ionization environment (neutral buffers for ESI, electron-transfer matrices for MALDI), researchers can confidently validate these complex architectures without falling victim to analytical artifacts.

References

  • [1] Synthesis, structural characterization and electrochemical studies of new macrocyclic Schiff base containing pyridine head and its metal complexes. ResearchGate. Available at:

  • [2] Synthesis and Preliminary In-Vitro Cytotoxic Evaluation of Some Novel bis-Heterocycles Incorporating Thienothiophene. ResearchGate. Available at:

  • [3] Synthesis and Characterization of Some Metal Complexes with New Nitrogen–Oxygen Donor Macrocyclic Ligands – X-ray Crystal Structures of a 26-Membered Reduced Monoprotonated Macrocycle and a 20-Membered Pendant-Arm Schiff-Base Macrocyclic Cadmium(II) Complex. ResearchGate. Available at:

Sources

Safety & Regulatory Compliance

Safety

A Guide to Personal Protective Equipment for Handling 2-[3-(2-Aminophenoxy)propoxy]aniline

In the landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are routine. However, safety protocols must be anything but.

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are routine. However, safety protocols must be anything but. This guide provides essential, immediate safety and logistical information for handling 2-[3-(2-Aminophenoxy)propoxy]aniline. As specific toxicological data for this compound is not widely available, our recommendations are grounded in the well-documented hazards associated with the broader class of aromatic amines. Aromatic amines are a class of compounds that can present significant health hazards, including toxicity and carcinogenicity, and are often readily absorbed through the skin.[1][2] Therefore, a comprehensive personal protective equipment (PPE) strategy, coupled with rigorous operational and disposal plans, is not just recommended—it is imperative for ensuring personnel safety and research integrity.

Hazard Analysis: The "Why" Behind the Protection

Understanding the potential risks is the first step in mitigating them. Aromatic amines, the chemical class to which 2-[3-(2-Aminophenoxy)propoxy]aniline belongs, are associated with significant health risks. It is prudent to assume this compound shares these hazardous properties.[3]

  • Dermal Absorption: A primary route of exposure for aromatic amines is through the skin.[1][4] This makes glove selection and proper body protection critically important.

  • Toxicity: Many aromatic amines are toxic if inhaled, ingested, or absorbed through the skin.[5][6] Hazards can include skin and eye damage, respiratory irritation, and potential damage to organs through prolonged or repeated exposure.[5][7]

  • Mutagenicity and Carcinogenicity: Some related compounds are suspected of causing genetic defects or cancer.[5] This potential for long-term health effects necessitates minimizing exposure to the lowest achievable levels.

Given these risks, all handling of 2-[3-(2-Aminophenoxy)propoxy]aniline should occur under the assumption that it is a hazardous substance.

Core Protective Equipment: Your First Line of Defense

The selection of PPE is not a one-size-fits-all matter; it is a carefully considered decision based on a risk assessment.[8][9] For 2-[3-(2-Aminophenoxy)propoxy]aniline, the following PPE is mandatory.

Protection Type Recommended Equipment Specification & Rationale
Eye & Face Protection Chemical safety goggles and a face shield.Must be ANSI Z87.1 compliant.[1][8] Goggles protect against splashes, while a face shield offers an additional layer of protection for the entire face, which is crucial when handling potentially corrosive or highly toxic materials.
Hand Protection Chemical-resistant gloves (double-gloving recommended).Nitrile gloves may offer initial protection, but for prolonged contact with aromatic amines, more robust materials like Butyl, Neoprene, or Viton are recommended.[1][10] Double-gloving minimizes the risk of exposure from a single glove failure.
Body Protection A fully-buttoned, chemical-resistant lab coat.This provides a barrier to protect your skin and personal clothing from accidental spills and contamination.[10][11]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges.Required when handling the solid powder outside of a certified chemical fume hood or during a spill clean-up to prevent inhalation of aerosolized particles.[1][12]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, repeatable procedure is the cornerstone of laboratory safety. This protocol covers the entire workflow, from preparation to post-handling cleanup.

Preparation and Engineering Controls
  • Designated Area: All weighing, transfer, and handling of 2-[3-(2-Aminophenoxy)propoxy]aniline must be conducted within a properly functioning and certified chemical fume hood.[1][10] This is the primary engineering control to minimize inhalation exposure.

  • Gather Materials: Before starting, ensure all necessary equipment, including the chemical, solvents, glassware, and a designated hazardous waste container, are inside the fume hood.

  • Spill Kit: Confirm that a spill kit containing absorbent materials (e.g., vermiculite or sand), and proper waste disposal bags is readily accessible.[1][10]

PPE Workflow: Donning and Doffing Sequence

The order in which you put on and remove PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_Donning Donning Sequence (Clean Area) cluster_Doffing Doffing Sequence (At Source) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Gloves (Outer Layer Last) Don3->Don4 Doff1 1. Gloves (Outer, then Inner) Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Goggles Doff3->Doff4 Doff5 5. Respirator (if used) Doff4->Doff5 WashHands Wash Hands Thoroughly Doff5->WashHands Final, Critical Step

Caption: PPE Donning and Doffing Workflow.

Handling the Chemical
  • Don PPE: Following the sequence above, put on all required PPE before handling the chemical container.

  • Weighing and Transfer: Conduct all manipulations slowly and carefully within the fume hood to prevent generating dust or splashes.[1]

  • Container Management: Keep the chemical container tightly closed when not in use.[13][14]

Post-Handling Decontamination
  • Surface Cleaning: Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent, followed by soap and water.

  • Doff PPE: Remove PPE in the correct order as illustrated in the diagram above. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces (e.g., gloved hand to lab coat).

  • Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water for at least 20 seconds.[3][11] This is a critical final step.

Disposal Plan: Managing Contaminated Materials

Proper disposal is a legal and ethical responsibility to protect both people and the environment.[15]

  • Solid Waste:

    • All disposable PPE that has come into contact with 2-[3-(2-Aminophenoxy)propoxy]aniline (gloves, disposable lab coats, absorbent pads from spills) must be considered hazardous waste.[9]

    • Place these items in a dedicated, clearly labeled, and sealed hazardous waste container.[10][15] The label should read "HAZARDOUS WASTE" and include the chemical name.[10]

  • Chemical Waste:

    • Unused or waste 2-[3-(2-Aminophenoxy)propoxy]aniline and any solutions containing it must be collected in a compatible, sealed, and properly labeled hazardous waste container.[15][16]

    • Do not mix aniline waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[10]

    • Arrange for pickup and disposal by trained EHS professionals. Never dispose of this chemical down the drain.[16]

Emergency Procedures: Immediate Response

In the event of an accidental exposure, immediate action is critical.

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][17]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[7][14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

By integrating this comprehensive PPE and handling strategy into your standard operating procedures, you build a self-validating system of safety. This approach not only protects the individual researcher but also fosters a culture of safety and responsibility that is the bedrock of scientific excellence.

References

  • Safe Lab Practices - Environmental Health & Safety. (2026, February 16). University of Colorado Boulder. [Link]

  • Lab Safety. (n.d.). University of California, Berkeley Environmental Health & Safety. [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Silver Fern Chemical Inc. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. [Link]

  • Safe Handling and Storage of Chemicals. (n.d.). University of Pittsburgh Environmental Health and Safety. [Link]

  • Safety Procedures. (n.d.). Georgia Institute of Technology, School of Chemistry & Biochemistry. [Link]

  • Personal Protective Equipment (PPE). (2026, March 23). U.S. Department of Health & Human Services. [Link]

  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. (2010, June 4). CDC Stacks, National Institute for Occupational Safety and Health. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. [Link]

  • Aniline Standard Operating Procedure. (n.d.). Washington State University. [Link]

  • Safety Data Sheet - 3-(4-Aminophenoxy)aniline. (2025, February 11). Angene Chemical. [Link]

  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University Engineering. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Feasible Synthetic Routes

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